Ethyl 2-aminopropanoate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902534 | |
| Record name | NoName_3047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-75-5 | |
| Record name | Ethyl alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Aminopropanoate
Introduction: The Versatility of a Chiral Building Block
Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a pivotal chiral building block in the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a primary amine and an ester, allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. The focus will be on providing not just procedural steps, but the underlying chemical principles that govern its synthesis and reactivity.
Chemical Structure and Stereochemistry: The Foundation of Functionality
This compound, with the chemical formula C₅H₁₁NO₂, exists as a chiral molecule due to the stereocenter at the α-carbon (C2). This results in two enantiomers: (S)-Ethyl 2-aminopropanoate (L-alanine ethyl ester) and (R)-Ethyl 2-aminopropanoate (D-alanine ethyl ester). The stereochemistry of this starting material is often crucial in the synthesis of stereospecific pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that this compound is often supplied and used as its more stable hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 117.15 g/mol | [2][3] |
| Appearance | Colorless liquid (free base) / White crystalline solid (hydrochloride salt) | [4] |
| Melting Point (HCl salt) | 85-87 °C | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| Solubility | Soluble in water and methanol | [4] |
| CAS Number | 17344-99-9 (racemate), 30959-96-7 ((R)-enantiomer), 617-27-6 (hydrochloride salt) | [2][4] |
Spectroscopic Analysis: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound hydrochloride in CDCl₃ typically exhibits the following signals:
-
~4.02 ppm (quartet, 1H, J=7.25Hz): This signal corresponds to the α-proton (-CH) on the stereocenter. It is split into a quartet by the three adjacent methyl protons.[4]
-
~3.48 ppm (quartet, 2H, J=7.07Hz): This represents the methylene protons (-OCH₂-) of the ethyl ester group. The signal is a quartet due to coupling with the adjacent methyl protons.[4]
-
~1.45 ppm (doublet, 3H, J=7.25Hz): This doublet is assigned to the methyl protons (-CHCH₃) attached to the α-carbon. It is split by the single α-proton.[4]
-
~1.05 ppm (triplet, 3H, J=7.07Hz): This triplet corresponds to the terminal methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.[4]
-
Broad singlet (variable, ~8.0-9.0 ppm): This broad signal is characteristic of the ammonium protons (-NH₃⁺) in the hydrochloride salt.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation:
-
~170-175 ppm: Carbonyl carbon of the ester group.
-
~61-63 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
-
~49-51 ppm: α-carbon (-CH(NH₂)-).
-
~17-19 ppm: Methyl carbon (-CHCH₃) attached to the α-carbon.
-
~13-15 ppm: Terminal methyl carbon (-OCH₂CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine (or ammonium in the salt form).
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[1]
-
~1200-1000 cm⁻¹: C-O stretching vibrations of the ester group.
Mass Spectrometry
In mass spectrometry, this compound typically undergoes fragmentation at the ester and amino functional groups. The molecular ion peak (M⁺) is expected at m/z = 117. Common fragments include the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 72, and the loss of the carboxyl group (-COOC₂H₅, m/z = 73) resulting in a peak at m/z = 44.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by its two functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.
-
N-Acylation and N-Alkylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. These reactions are fundamental in peptide synthesis and the construction of more complex nitrogen-containing molecules.
-
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield alanine and ethanol.
-
Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of Ethyl L-2-Aminopropanoate Hydrochloride via Fischer Esterification
The most common and cost-effective method for preparing this compound is the Fischer-Speier esterification of alanine.[5] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol drives the equilibrium towards the ester product. The following protocol details a robust laboratory-scale synthesis.
Rationale: The Fischer esterification is an equilibrium-controlled process. By using a large excess of ethanol (one of the reactants), the equilibrium is shifted towards the product side according to Le Châtelier's principle. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Thionyl chloride is a convenient reagent as it reacts with ethanol in situ to generate HCl gas, the acid catalyst, and sulfur dioxide, which are easily removed.[6]
Caption: Workflow for the synthesis of Ethyl L-2-aminopropanoate HCl.
Materials:
-
L-Alanine
-
Anhydrous Ethanol (200 proof)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend L-alanine (e.g., 20 g, 0.224 mol) in anhydrous ethanol (250 mL). The use of anhydrous ethanol is critical to prevent the hydrolysis of the ester product and the reaction of thionyl chloride with water.[6]
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring vigorously, slowly add thionyl chloride (e.g., 24.5 mL, 0.336 mol) dropwise via an addition funnel over 30-45 minutes. The slow, dropwise addition is crucial to control the exothermic reaction and prevent the excessive evolution of HCl and SO₂ gases.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to a gentle reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alanine spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator. This step is performed under reduced pressure to avoid high temperatures that could lead to product decomposition.
-
Purification: To the resulting oily or solid residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate to induce precipitation of the hydrochloride salt. Diethyl ether is used as an anti-solvent as the product is insoluble in it, while any remaining impurities may be soluble.[6]
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the product under vacuum to obtain Ethyl L-2-aminopropanoate hydrochloride. A typical yield for this procedure is in the range of 90-95%.[4]
Mechanism of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[7] Its derivatives are utilized in the development of:
-
Antiviral agents: Chiral amino acid esters are crucial for the synthesis of complex antiviral drugs where stereochemistry is vital for efficacy.[1]
-
Peptide-based therapeutics: As a protected form of alanine, it is a fundamental building block in solution-phase peptide synthesis.[4]
-
Agrochemicals: Derivatives of this compound are used in the synthesis of novel herbicides and pesticides.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Fire Hazard: The free base is a combustible liquid. Keep away from open flames and heat sources.
The synthesis protocol involves the use of thionyl chloride, which is highly corrosive and reacts violently with water. Concentrated acids are also corrosive. These reagents must be handled with extreme care.[6]
References
-
PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[ethyl(propyl)amino]propanoate. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride in Antiviral Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
-
NIST WebBook. (n.d.). Ethyl 2-cyanopropionate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]
-
Manufacturing Process. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. smartlabs.co.za [smartlabs.co.za]
An In-depth Technical Guide to the Synthesis and Characterization of L-Alanine Ethyl Ester Hydrochloride
This guide provides research, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of L-Alanine Ethyl Ester Hydrochloride. It is designed to offer not just procedural steps but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of L-Alanine Ethyl Ester Hydrochloride
L-Alanine ethyl ester hydrochloride is a crucial derivative of the amino acid L-alanine. Its primary importance lies in its role as a versatile building block in peptide synthesis and as an intermediate in the creation of various bioactive molecules and pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a preferred reagent in many synthetic applications.[2] This guide will detail a robust and high-yield synthesis method, followed by a thorough characterization protocol to verify the product's identity and purity.
Synthesis via Fischer Esterification
The most common and efficient method for preparing L-alanine ethyl ester hydrochloride is the Fischer esterification of L-alanine using ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice for this reaction as it reacts with ethanol in situ to generate anhydrous hydrogen chloride (HCl) gas, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the product.[3][4][5]
Reaction Principle and Mechanism
The reaction proceeds in two main stages:
-
Catalyst Generation: Thionyl chloride reacts with the ethanol solvent to produce ethyl chlorosulfite, which then decomposes to generate sulfur dioxide (SO₂) and the necessary anhydrous HCl catalyst.
-
Fischer Esterification: The HCl protonates the carbonyl oxygen of L-alanine, activating the carboxylic acid towards nucleophilic attack by ethanol. The subsequent tetrahedral intermediate eliminates a molecule of water (which is scavenged by SOCl₂) to form the ethyl ester. The amino group is also protonated by the excess HCl to form the stable hydrochloride salt.
The overall reaction is as follows: CH₃CH(NH₂)COOH + C₂H₅OH + SOCl₂ → CH₃CH(NH₃⁺Cl⁻)COOC₂H₅ + SO₂ + HCl
Detailed Experimental Protocol
This protocol is a synthesis of established laboratory procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride is corrosive and reacts violently with water.[6]
Materials:
-
L-Alanine (e.g., 8.91 g, 0.10 mol)
-
Anhydrous Ethanol (e.g., 80 mL)
-
Thionyl Chloride (SOCl₂) (e.g., 8.0 mL, 0.11 mol)
-
Diethyl Ether (anhydrous)
-
Round-bottom flask (250 mL) with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Suspension: Add L-alanine to anhydrous ethanol in the flask and stir to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction between thionyl chloride and ethanol.
-
Reagent Addition: Slowly add the thionyl chloride dropwise to the stirred suspension over a period of 30-45 minutes.[2][7] A slow addition rate is critical to manage the evolution of SO₂ and HCl gases and prevent a dangerous temperature increase.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-3 hours. During this time, the suspended L-alanine will dissolve as it is converted to its soluble ester hydrochloride salt.[7]
-
Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and volatile by-products under reduced pressure using a rotary evaporator. This will typically yield a white or off-white solid crude product.[8]
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes cloudy. Cool the mixture in an ice bath to induce crystallization.[8]
-
Isolation: Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain pure L-alanine ethyl ester hydrochloride.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of L-Alanine Ethyl Ester Hydrochloride.
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a critical step. A combination of physicochemical and spectroscopic methods should be employed.
Physicochemical Properties
The following table summarizes key properties of L-Alanine Ethyl Ester Hydrochloride. Experimental results should align with these values.
| Property | Expected Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [9] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 77-83 °C[10] (Note: some sources report decomposition) |
| Solubility | Soluble in water and ethanol |
| Optical Rotation | [α]²⁰/D = +2.0 to +4.0° (c=2.5 in H₂O)[10] |
Spectroscopic Analysis
¹H NMR Spectroscopy (D₂O, 200 MHz): The proton NMR spectrum is a definitive tool for structural confirmation.
-
δ 1.11 (t, 3H, J=7.1 Hz): Triplet corresponding to the methyl protons (-CH₂CH₃ ) of the ethyl group.[7]
-
δ 1.37 (d, 3H, J=7.4 Hz): Doublet from the methyl protons (-CHCH₃ ) of the alanine backbone.[7]
-
δ 4.03 (q, 1H, J=7.2 Hz): Quartet for the alpha-proton (-CH CH₃) on the alanine backbone.[7]
-
δ 4.09 (q, 2H, J=7.2 Hz): Quartet corresponding to the methylene protons (-CH₂ CH₃) of the ethyl group.[7]
¹³C NMR Spectroscopy (D₂O, 125 MHz):
-
δ 13.98: Ethyl group methyl carbon (-CH₂CH₃ ).[7]
-
δ 15.90: Alanine backbone methyl carbon (-CHCH₃ ).[7]
-
δ 49.65: Alanine alpha-carbon (C HCH₃).[7]
-
δ 64.29: Ethyl group methylene carbon (-CH₂ CH₃).[7]
-
δ 171.57: Carbonyl carbon (C =O).[7]
Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups.
-
~3000-2800 cm⁻¹: C-H stretching vibrations.
-
~2900 cm⁻¹ (broad): N-H stretching from the ammonium salt (R-NH₃⁺).
-
~1740 cm⁻¹: Strong C=O stretching of the ester group.
-
~1200 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (L-Alanine ethyl ester).
-
Expected m/z: 118.08 (for C₅H₁₂NO₂⁺).
Characterization Workflow Diagram
Caption: Analytical workflow for product characterization and validation.
Safety, Handling, and Storage
-
Safety: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle thionyl chloride and the reaction mixture in a fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[11] The final product is hygroscopic and air-sensitive.[11][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, refrigeration under an inert atmosphere is recommended.[11][12]
Conclusion
The synthesis of L-Alanine ethyl ester hydrochloride via Fischer esterification using thionyl chloride in ethanol is a reliable and high-yielding method suitable for laboratory-scale production. The causality behind the experimental choices, such as the slow addition of thionyl chloride at low temperatures, is rooted in the need to control the reaction's exothermicity and ensure safety. The self-validating nature of the protocol is confirmed through a multi-pronged characterization strategy, employing NMR, IR, and MS to unequivocally confirm the structure, alongside physicochemical tests to establish purity. This comprehensive approach ensures that the final product is of high quality and suitable for its intended applications in advanced chemical synthesis.
References
-
PubChem. (n.d.). Alanine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of L-alanine methyl ester hydrochloride. Retrieved from [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET: ß-Alanine ethyl ester hydrochloride. Retrieved from [Link]
-
SciELO. (2008). Synthesis and evaluation of L-tryptophan, L-isoleucine and L-alanine derivatives of flurbiprofen. Retrieved from [Link]
-
Cheméo. (n.d.). L-Alanine, ethyl ester. Retrieved from [Link]
-
Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
-
Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?. r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
-
ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). L-Alanine, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Alanine Ethyl Ester Hydrochloride | 1115-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Ethyl 2-aminopropanoate hydrochloride CAS number 617-27-6
An In-Depth Technical Guide to Ethyl 2-aminopropanoate Hydrochloride (CAS 617-27-6)
This document provides a comprehensive technical overview of this compound hydrochloride, also known as DL-Alanine ethyl ester hydrochloride. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols from a practical, field-proven perspective.
This compound hydrochloride is the hydrochloride salt of the ethyl ester of alanine. The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, making it a versatile reagent in synthetic chemistry.[1] It is a white crystalline solid, often appearing as a granular powder.[2][3]
Key Physicochemical Data
The fundamental properties of this compound are critical for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 617-27-6 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Appearance | White crystalline solid / Granular powder | [2][3] |
| Melting Point | 85–87 °C (lit.) | [1][2][3] |
| Solubility | Soluble in water and methanol | [3] |
| Sensitivity | Hygroscopic | [3][4] |
| Storage Temperature | 2–8°C, under inert atmosphere | [3] |
Molecular Structure Visualization
The structure consists of a central chiral carbon bonded to an amino group (protonated as an ammonium salt), a methyl group, a hydrogen atom, and an ethyl ester group.
Caption: 2D Structure of this compound Hydrochloride.
Synthesis Protocol: Fischer Esterification of DL-Alanine
The most common and efficient synthesis of this compound hydrochloride is through the Fischer esterification of alanine with ethanol, using hydrochloric acid as a catalyst.[1][2][3] This acid-catalyzed reaction is a cornerstone of amino acid chemistry.
Reaction Mechanism Workflow
The mechanism involves the protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by ethanol. The hydrochloric acid serves a dual purpose: it catalyzes the esterification and forms the stable hydrochloride salt of the amino group.
Caption: Workflow for the Synthesis of this compound HCl.
Step-by-Step Laboratory Procedure
This protocol is a self-validating system; its success is confirmed by the analytical characterization methods outlined in Section 3.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.00 g (56.12 mmol) of commercially available DL-alanine in 150 mL of anhydrous ethanol.[2][3]
-
Scientist's Note: The use of anhydrous ethanol is critical. Water can participate in the reverse reaction (ester hydrolysis), reducing the overall yield. This adheres to Le Chatelier's principle, driving the equilibrium toward the product.
-
-
Acid Catalyst Addition:
-
To the stirred solution, carefully add 5 mL of 37% concentrated hydrochloric acid.[2][3] An alternative method involves bubbling dry hydrogen chloride gas through the solution until saturation.[1]
-
Rationale: The strong acid protonates the carbonyl oxygen of alanine, significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic ethanol.
-
-
Reflux:
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (excess ethanol) and volatile byproducts using a rotary evaporator.[2][3]
-
The resulting residue, a colorless oil or semi-solid, is then dried under vacuum to yield the final product as a white solid.[2][3] A typical yield for this procedure is high, often around 92%.[2][3]
-
Trustworthiness Check: For higher purity, the crude product can be recrystallized by dissolving it in a minimum volume of warm absolute ethanol, followed by slow addition of anhydrous diethyl ether and cooling.[5]
-
Analytical Characterization: A Validating System
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a robust validation of the synthesis protocol.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the definitive method for structural elucidation of this molecule. The spectrum provides unambiguous evidence of the ethyl and alaninyl fragments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.02 | Quartet (q) | 1H | -CH (NH₃⁺)CH₃ | The methine proton is split by the 3 protons of the adjacent methyl group (n+1 = 4). It is deshielded by the adjacent ammonium and ester groups. |
| ~3.48 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl group are split by the 3 protons of the adjacent methyl group (n+1 = 4). Deshielded by the adjacent oxygen atom. |
| ~1.45 | Doublet (d) | 3H | -CH(NH₃⁺)CH₃ | The methyl protons of the alanine backbone are split by the single adjacent methine proton (n+1 = 2). |
| ~1.05 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split by the 2 protons of the adjacent methylene group (n+1 = 3). |
(Note: Data corresponds to spectrum taken in CDCl₃. Source:[2][3])
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 | N-H Stretch | Ammonium (R-NH₃⁺) |
| ~2800-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1250-1020 | C-O Stretch | Ester |
| ~1580-1650 | N-H Bend | Ammonium (R-NH₃⁺) |
(Note: These are characteristic expected absorption ranges.[6])
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
-
m/z [M+H]⁺: Calculated for C₅H₁₂NO₂⁺: 118.0868. Measured: 118.0794.[2][3]
-
Expertise Note: The [M+H]⁺ ion represents the free base form of the molecule, observed after the loss of the chloride counter-ion and protonation in the ESI source. This confirms the mass of the core organic structure.
-
Applications in Research and Drug Development
This compound hydrochloride is not an active pharmaceutical ingredient itself but serves as a crucial building block and intermediate in synthetic chemistry.[1]
Core Application: Peptide Synthesis
The primary application is in solution-phase peptide synthesis.[2][3] The ethyl ester acts as a protecting group for the carboxylic acid functionality of alanine. This allows the free amino group (after neutralization) to be selectively coupled with an N-protected amino acid to form a peptide bond.
Caption: Role as a Building Block in Dipeptide Synthesis.
-
Causality in Application: By protecting the carboxyl group as an ester, chemists can prevent self-polymerization of alanine and direct the reaction to form a specific peptide sequence.[5] The hydrochloride salt ensures the amino group is protected and inactive until desired, at which point a non-nucleophilic base is added to liberate the free amine for coupling.[5]
Other Applications
-
Pharmaceutical Intermediate: It is a precursor in the synthesis of more complex pharmaceutical agents where an alaninyl moiety is required.[1]
-
Research Tool: Derivatives are used in biochemical research to investigate metabolic pathways involving amino acids.[1]
Safety, Handling, and Disposal
As a laboratory chemical, proper handling is essential. The information below is synthesized from authoritative Safety Data Sheets (SDS).
GHS Hazard Identification
| Hazard Class | GHS Statement | Pictogram | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [4] | |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | [4] | |
| STOT (Single Exposure) | H335: May cause respiratory irritation. | [4] |
(Note: Some suppliers may list more severe hazards such as H314: Causes severe skin burns and eye damage.[7] Always consult the specific SDS from your supplier.)
Precautionary Measures & PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] The compound is hygroscopic; keep the container tightly closed in a dry place.[3][4][8]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[4][8]
First Aid and Disposal
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[4]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]
References
-
Title: Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822. Source: PubChem. URL: [Link]
-
Title: Article - Synthesis and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Source: SciELO. URL: [Link]
-
Title: Amino Acids in the Development of Prodrugs. Source: PubMed Central (PMC). URL: [Link]
-
Title: infrared spectrum of propan-2-amine. Source: Doc Brown's Chemistry. URL: [Link]
Sources
- 1. Buy this compound hydrochloride | 617-27-6 [smolecule.com]
- 2. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 3. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. scielo.br [scielo.br]
- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-Aminopropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing.
For ethyl 2-aminopropanoate, its solubility in a given organic solvent is a function of the interplay between its molecular structure and the properties of the solvent. Key molecular features of this compound influencing its solubility include:
-
The Amino Group (-NH2): This functional group is capable of acting as a hydrogen bond donor and acceptor, contributing to its polarity.
-
The Ester Group (-COOEt): The carbonyl oxygen can act as a hydrogen bond acceptor, and the ester functionality contributes to the molecule's polarity.
-
The Ethyl Group (-CH2CH3) and the Methyl Group (-CH3): These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule.
The balance between the polar amino and ester groups and the nonpolar alkyl groups will dictate the optimal solvent polarity for dissolution.
Key Solvent Properties Influencing Solubility:
-
Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, in turn, can be protic (capable of hydrogen bonding) or aprotic. Given the presence of hydrogen bonding functionalities in this compound, it is expected to exhibit higher solubility in polar solvents.
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the amino and ester groups of this compound will generally be more effective at solvating the molecule.
-
Dielectric Constant: A higher dielectric constant of a solvent can better stabilize the polar functional groups of the solute.
The interplay of these factors is crucial. For instance, while a highly polar solvent might be expected to be a good solvent, strong solvent-solvent interactions (like the extensive hydrogen bonding in water) can sometimes hinder the dissolution of a less polar solute.
Factors Influencing the Solubility of this compound
Caption: Interplay of solute, solvent, and external factors governing solubility.
Qualitative and Analogous Solubility Data
While specific quantitative data for this compound is scarce, we can draw inferences from its hydrochloride salt and the closely related methyl ester.
This compound Hydrochloride is reported to be sparingly soluble in methanol and soluble in water. The presence of the hydrochloride salt significantly increases the polarity of the compound, enhancing its solubility in highly polar, protic solvents like water and methanol.
For a closer structural analog, we can consider L-Alanine methyl ester hydrochloride . The solubility of this compound has been reported in a few organic solvents.
| Compound | Solvent | Solubility (approx. mg/mL) | Temperature (°C) |
| L-Alanine methyl ester hydrochloride | Ethanol | ~30 | Not Specified |
| L-Alanine methyl ester hydrochloride | DMSO | ~20 | Not Specified |
| L-Alanine methyl ester hydrochloride | Dimethylformamide (DMF) | ~20 | Not Specified |
Note: This data is for the hydrochloride salt of the methyl ester and should be used as a qualitative guide only for the free base of the ethyl ester.
Based on the structure of this compound (the free base), a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with both the amino and ester groups.
-
Moderate to High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar regions of the molecule through dipole-dipole interactions.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane, due to the significant mismatch in polarity.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[1]
Principle
An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD).
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is essential to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. The optimal time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the experimental determination of solubility.
Conclusion and Implications
A comprehensive understanding of the solubility of this compound is fundamental for its effective application in research and development. While a definitive, publicly available dataset of its solubility in a wide array of organic solvents is currently lacking, this guide provides a robust framework for approaching this critical parameter. By leveraging the principles of solute-solvent interactions, drawing parallels with structurally similar compounds, and employing a validated experimental protocol, researchers and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems of interest. This knowledge is indispensable for optimizing reaction conditions, designing efficient purification strategies, and developing novel formulations, ultimately accelerating the journey from laboratory discovery to innovative applications.
References
-
Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved January 15, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 15, 2026, from [Link]
-
OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 6-13. Retrieved January 15, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Ethyl 2-aminopropanoate: Commercial Sourcing and Purity Assessment for Drug Development
Abstract
Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a pivotal building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and bioactive peptides.[1] Its utility as a chiral precursor and a key intermediate demands a thorough understanding of its commercial availability and, critically, its purity. The presence of minute impurities—be it residual starting materials, byproducts, or enantiomeric excesses—can significantly alter reaction outcomes, biological activity, and regulatory compliance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial landscape for this compound. It details the common purity grades available, outlines potential impurities, and furnishes validated analytical protocols for in-house quality control and verification, ensuring the integrity and success of sensitive research and development applications.
The Strategic Importance of Sourcing High-Purity this compound
This compound, often supplied as a racemic mixture (DL-form) or as its chiral counterparts (L- and D-alanine ethyl ester), serves as a fundamental precursor in numerous synthetic pathways.[2] In pharmaceutical development, it is a key intermediate for synthesizing peptidomimetics, chiral auxiliaries, and various active pharmaceutical ingredients (APIs).[1] The seemingly simple choice of a supplier and a specific purity grade is, in fact, a critical decision point that reverberates through the entire development lifecycle.
The rationale for stringent quality control is rooted in the causality of chemical synthesis:
-
Reaction Yield and Specificity: Reactive impurities can initiate unwanted side reactions, leading to the formation of complex byproducts that are difficult to separate and reduce the overall yield of the target molecule.[3]
-
Stereochemical Integrity: For stereoselective syntheses, the enantiomeric purity of the starting material is paramount. An incorrect enantiomer can lead to the formation of an inactive or, in worst-case scenarios, a harmful diastereomer of the final API.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) on the identification and qualification of impurities in drug substances.[4] Controlling purity from the very first synthetic step simplifies downstream analytical and regulatory burdens.
Therefore, a proactive approach to sourcing and verifying the quality of this intermediate is not merely a procedural step but a cornerstone of robust and reproducible scientific research.
Commercial Supplier Landscape
The market for this compound is served by a range of suppliers, from large, multinational corporations to specialized chemical synthesis labs. These suppliers cater to different scales and quality requirements, from bulk industrial grades to highly pure, well-characterized lots for pharmaceutical research. It is often available as the free base or as a more stable hydrochloride salt, which improves shelf-life and handling.[5]
When selecting a supplier, researchers should consider not only the listed purity but also the comprehensiveness of the accompanying documentation, such as the Certificate of Analysis (CoA), and the supplier's reputation for quality and consistency.
| Supplier | Commonly Available Forms | Typical Purity Offered | Notes for Researchers |
| Sigma-Aldrich (Merck) | L-Alanine ethyl ester hydrochloride, D-Alanine ethyl ester hydrochloride, DL-Alanine ethyl ester hydrochloride | ≥98%, ≥99% | A leading supplier known for extensive documentation and a broad range of products suitable for research and development. |
| BLD Pharm | This compound, this compound hydrochloride (racemic, L-, and D-forms) | 97%, 98%, >99% | Offers a variety of forms and purities, often providing access to analytical data like NMR and HPLC on their website.[6][7] |
| ChemScene | This compound | 95+% | Primarily focused on supplying building blocks and reagents for drug discovery research.[8] |
| Echemi | This compound (Industrial/Pharmaceutical Grade) | Varies by listing | A B2B platform connecting buyers with various manufacturers, primarily based in China. Requires careful vetting of the specific manufacturer.[9] |
| Smolecule | This compound hydrochloride | In Stock (Purity not specified) | Supplier of intermediates for pharmaceutical synthesis, emphasizing its use as a building block.[1] |
Decoding Purity Grades and Specifications
Understanding the language of purity is essential for procuring the right material. Purity grades are not universally standardized, but they generally follow a hierarchy based on the level of characterization and the absence of impurities.
| Purity Grade | Typical Purity (%) | Common Impurities | Primary Application | Typical Analytical Verification |
| Technical Grade | 90 - 97% | Unreacted Alanine, Ethanol, Water, Synthesis byproducts | Large-scale, non-critical industrial synthesis. Not suitable for pharma. | Basic GC or Titration |
| Reagent Grade | ≥98% | Low levels of water, residual solvents | General laboratory research, process optimization | GC, ¹H NMR, FTIR |
| Pharmaceutical Intermediate | ≥99.0% | Strictly controlled levels of specific organic volatile impurities (OVIs) and stereoisomers.[4] | Precursor for API synthesis in preclinical and clinical development | HPLC, GC-MS, Chiral HPLC, Karl Fischer Titration |
| Analytical Standard | ≥99.5% (with certified purity) | Thoroughly characterized with a detailed CoA listing all identified impurities. | Used as a reference standard for analytical method development and validation. | Quantitative NMR (qNMR), Mass Spectrometry, HPLC/UPLC |
Common Impurities and Their Origin
Impurities in this compound typically arise from its synthesis, most commonly the Fischer esterification of alanine with ethanol.
Caption: Quality control workflow for incoming raw material verification.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To quantify the purity of this compound and identify volatile organic impurities. This method is effective due to the compound's volatility. [3] Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Causality & Interpretation: The FID is sensitive to organic compounds. The retention time confirms identity (when compared to a standard), while the area percent provides a quantitative measure of purity. Peaks other than the main product likely correspond to residual solvents or synthesis byproducts.
Protocol 2: Identity and Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and detect non-volatile impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis & Interpretation:
-
Expected Signals for this compound (in CDCl₃):
-
~4.1-4.2 ppm (quartet, 2H): -O-CH₂ -CH₃
-
~3.5-3.6 ppm (quartet, 1H): -CH (NH₂)-CH₃
-
~1.5 ppm (broad singlet, 2H): -NH₂
-
~1.3-1.4 ppm (doublet, 3H): -CH(NH₂)-CH₃
-
~1.2-1.3 ppm (triplet, 3H): -O-CH₂-CH₃
-
-
Trustworthiness: The presence of all expected peaks with correct splitting patterns and integration values provides high confidence in the material's identity. Unexplained peaks indicate impurities. For instance, a broad peak around 3.6-4.0 ppm could indicate residual ethanol.
-
Conclusion
The selection of this compound is a foundational decision in the pathway of drug discovery and development. A comprehensive understanding of the supplier landscape, coupled with a rigorous, in-house verification process, is indispensable. By treating this starting material with the same level of scrutiny as a final API, researchers can mitigate risks associated with impurities, ensure the reproducibility of their results, and build a solid foundation for successful and compliant pharmaceutical development. This guide provides the necessary framework for making informed sourcing decisions and implementing a self-validating quality control system.
References
-
PubChem. (R)-Ethyl 2-aminopropanoate | C5H11NO2 | CID 6932861. Available at: [Link]
-
Arctom. CAS NO. 6331-09-5 | ethyl (2R)-2-aminopropanoate hydrochloride. Available at: [Link]
-
LookChem. CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download. Available at: [Link]
-
S. Singh, et al. Organic volatile impurities in pharmaceuticals. Available at: [Link]
-
PubMed Central (PMC). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Available at: [Link]
Sources
- 1. Buy this compound hydrochloride | 617-27-6 [smolecule.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]
- 6. 617-27-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 17344-99-9|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
Safe handling and storage procedures for Ethyl 2-aminopropanoate in the lab
An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 2-aminopropanoate in the Laboratory
This guide provides a comprehensive overview of the essential safety protocols for handling and storing this compound (also known as Alanine ethyl ester) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure a safe and compliant research environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety principles.
Material Identification and Physicochemical Properties
This compound is an ester of the amino acid alanine. Understanding its fundamental properties is the first step in a robust safety assessment. While it is a common reagent, its specific hazard profile requires careful consideration.
| Property | Value | Source |
| IUPAC Name | ethyl (2R)-2-aminopropanoate (for the R-enantiomer) | [1] |
| Synonyms | Alanine, ethyl ester; Ethyl alanine | [2] |
| CAS Number | 17344-99-9 | [2] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Appearance | White Crystalline Solid (for hydrochloride salt) | [3] |
| Solubility | Soluble in Methanol and Water (for hydrochloride salt) | [4] |
| Stability | Stable under normal conditions.[5] May be sensitive to moisture (hygroscopic).[4] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not as readily available as for more common solvents, information from Safety Data Sheets (SDS) for the compound and its close relatives (such as its hydrochloride salt and other amino esters) allows for a thorough risk assessment. The GHS07 "Warning" pictogram is associated with this chemical.[2]
Primary Health Hazards:
-
Skin Irritation/Corrosion: Similar amino esters are known to cause skin irritation, and some are classified as causing severe skin burns.[5] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[5] Chemicals in this family are often classified as causing serious eye damage.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
-
Harmful if Swallowed/In Contact with Skin: Some related compounds are classified as toxic or harmful if swallowed or if they come into contact with the skin.[6]
Potential Physical Hazards:
-
Flammability: While the parent compound is not always explicitly rated, related chemicals are classified as combustible or flammable liquids.[6] It is prudent to treat this compound as a potentially combustible material and keep it away from heat, sparks, and open flames.[6][7]
Engineering and Administrative Controls
The foundation of laboratory safety lies in a multi-layered approach, starting with robust engineering and administrative controls to minimize exposure potential.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the chemical is handled.[7][9]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before they are permitted to work with it.[10]
-
Restricted Access: The areas where this chemical is stored and handled should be clearly marked, and access should be limited to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific tasks being performed.[10]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI-approved safety goggles or a face shield worn over safety glasses.[9][11] | Protects against splashes and airborne particles that can cause serious eye damage.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[11] A flame-resistant lab coat must be worn and kept buttoned.[10] | Prevents skin contact, which can lead to irritation or burns.[5] A lab coat contains potential contamination. |
| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[12] | Prevents inhalation of dust or vapors that can cause respiratory irritation.[5] |
Detailed Laboratory Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for safety and for preserving the integrity of the chemical.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound and preparing a stock solution.
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.
-
Weighing:
-
Retrieve the this compound container from its storage location.
-
Inside the fume hood, carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance (if the balance is located within the hood) or a tared weigh boat for transfer to a balance outside the hood. If weighing outside the hood, ensure the container is sealed for transport.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat with the chemical into the beaker containing the desired solvent and a magnetic stir bar.
-
Alternatively, carefully add the weighed solid directly to the solvent in the beaker.
-
Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.[13]
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.
-
Storage Procedures
Proper storage is crucial to maintain chemical stability and prevent hazardous situations.
-
Temperature & Atmosphere: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[14] Recommended storage temperatures vary by supplier, ranging from 2-8°C to freezer storage at -20°C.[2][4] For long-term storage and to mitigate degradation from its hygroscopic nature, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is a robust approach.[4]
-
Container: The container must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
-
Incompatibilities: Segregate this compound from strong oxidizing agents, acids, and bases.[7][14] Store in a designated corrosives or toxics cabinet if warranted by a full hazard assessment.
Emergency Response Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[15]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[16][17]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[11]
-
Clean the spill area thoroughly with soap and water.
-
Report the incident to the laboratory supervisor or safety officer.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
-
Fire Fighting:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][18] Using a water spray may be inefficient for larger fires.[17]
-
Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][15] Containers may explode when heated.[18]
-
Waste Disposal
All waste generated from the use of this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including excess chemical, contaminated absorbent materials, and the first rinse of empty containers, in a properly labeled, sealed, and chemically compatible container.[13][19]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all contents.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[13][16] Never dispose of this chemical down the drain or in the regular trash.[13]
Workflow Visualization
The following diagram illustrates the lifecycle of safe this compound handling in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Conclusion
This compound is a valuable reagent in research and development. However, its potential hazards necessitate a disciplined and informed approach to its handling and storage. By implementing robust engineering controls, adhering to strict administrative protocols, using appropriate personal protective equipment, and following the detailed procedures outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment.
References
-
(R)-Ethyl 2-aminopropanoate | C5H11NO2 | CID 6932861 - PubChem. National Institutes of Health (NIH). [Link]
-
Ethyl 2-[ethyl(propyl)amino]propanoate | C10H21NO2 | CID 61723346 - PubChem. National Institutes of Health (NIH). [Link]
-
Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem. National Institutes of Health (NIH). [Link]
-
SDS US - Cospheric. Cospheric. [Link]
-
Ethyl 2-[ethyl(propan-2-yl)amino]propanoate | C10H21NO2 | CID 61723146 - PubChem. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet - AA Blocks. AA Blocks. [Link]
-
Chemical Waste Disposal Guidelines - Emory University. Emory University. [Link]
-
CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download - LookChem. LookChem. [Link]
-
Fire protection on chemical manufacturing sites - CFPA Europe. CFPA Europe. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
-
Fire and protection in chemical manufacturing site - CFPA Europe. CFPA Europe. [Link]
-
Healthcare Emergency Preparedness - Chemical PPE Kits. DQE. [Link]
-
Personal Protective Equipment - Stanford Environmental Health & Safety. Stanford University. [Link]
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? - CanGard. CanGard. [Link]
-
Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College. [Link]
-
Chemical Compatibility Chart - U.S. Coast Guard. U.S. Coast Guard. [Link]
-
Demonstration Of Biodegradable, Environmentally Safe, Non-Toxic Fire Suppression Liquids - U.S. Fire Administration. U.S. Fire Administration. [Link]
-
Ethyl 2-[ethyl(propan-2-yl)amino]pentanoate | C12H25NO2 | CID 83041170 - PubChem. National Institutes of Health (NIH). [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 4. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]
- 5. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. aablocks.com [aablocks.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. fishersci.com [fishersci.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
The Strategic Advantage of Fischer-Speier Esterification
An In-Depth Guide to the Fischer-Speier Esterification of Alanine with Ethanol: Mechanism, Protocol, and Best Practices
For research scientists and professionals in drug development, the synthesis of amino acid esters is a foundational technique. These compounds serve as crucial intermediates, protecting groups in peptide synthesis, and as active pharmaceutical ingredients themselves. The Fischer-Speier esterification offers a direct, cost-effective, and scalable method for this transformation.[1] This guide provides a detailed exploration of the synthesis of ethyl alaninate from alanine and ethanol, delving into the underlying mechanism and offering a field-proven experimental protocol.
The direct acylation of an alcohol with a carboxylic acid, known as Fischer-Speier esterification, is a classic yet powerful reaction in organic synthesis.[2] For amino acids, this method is particularly advantageous due to its operational simplicity and cost-effectiveness, typically involving the reflux of the amino acid in an alcohol with a strong acid catalyst.[1] This approach avoids more expensive or moisture-sensitive reagents like acid chlorides or anhydrides, which also suffer from poor atom economy.[2][3]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The equilibrium nature of the reaction necessitates strategic choices to maximize product yield. According to Le Châtelier's principle, the equilibrium can be shifted toward the ester product by using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[4][5]
Unraveling the Reaction Mechanism
The conversion of alanine to ethyl alaninate proceeds through a multi-step mechanism, where the acid catalyst plays a pivotal role in activating the carboxylic acid.[6]
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of alanine by the acid catalyst (e.g., H₂SO₄ or HCl). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]
-
Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, ethyl alaninate.[7]
The initial product is typically an ammonium salt, which can be neutralized to yield the final amino ester.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethyl alaninate hydrochloride.
Detailed Laboratory Protocol
This protocol details the synthesis of ethyl L-alaninate hydrochloride, a stable salt form of the ester. One common and effective method involves generating HCl in situ from thionyl chloride and ethanol, though direct use of concentrated sulfuric acid is also effective.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Alanine | ≥99% | Sigma-Aldrich | Starting amino acid. |
| Absolute Ethanol (200 proof) | Anhydrous, ≥99.5% | Fisher Scientific | Serves as both reactant and solvent. |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Acros Organics | Catalyst precursor; handle with extreme care. |
| Diethyl Ether | Anhydrous | J.T. Baker | For recrystallization and washing. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization wash. |
| Sodium Chloride (NaCl) | ACS Reagent | VWR | For preparing saturated brine solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | Drying agent. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser with water lines
-
Heating mantle with stirrer
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL).[10]
-
Catalyst Addition: Cool the flask in an ice-water bath to approximately -5 °C.[10] Slowly add thionyl chloride (e.g., 3.6 mL) dropwise to the stirred suspension over 15-20 minutes using a dropping funnel.
-
Causality Note: This addition is highly exothermic and releases HCl gas. Slow, controlled addition at low temperature is critical to manage the reaction rate and ensure safety. The thionyl chloride reacts with ethanol to form HCl, the true catalyst, and sulfur dioxide gas.
-
-
Reflux: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C) and maintain for 1.5 to 2 hours.[10] The solution should become clear as the alanine salt dissolves and reacts.
-
Cooling and Concentration: After the reflux period, allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove excess ethanol.[9]
-
Work-up:
-
Pour the concentrated residue into a beaker containing ice-cold water (e.g., 50 mL).[9]
-
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and then with a saturated sodium chloride (brine) solution (30 mL).[9][11]
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acid catalyst. The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl L-alaninate.[9][11]
-
Purification (Recrystallization): To obtain the stable hydrochloride salt, the crude product can be dissolved in a minimal amount of hot ethanol. Diethyl ether is then added slowly until the solution becomes cloudy, inducing crystallization. Cool the mixture in an ice bath to maximize crystal formation. Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.[10] This procedure typically yields the product as a white solid with a melting point of 78-80 °C.[12]
Product Characterization
The identity and purity of the synthesized ethyl L-alaninate hydrochloride should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The spectra should confirm the structure. Key ¹³C NMR signals for the hydrochloride salt in D₂O are expected around 171.6 ppm (ester carbonyl), 64.3 ppm (-OC H₂CH₃), 49.7 ppm (α-carbon), 15.9 ppm (α-methyl), and 14.0 ppm (-OCH₂C H₃).[10]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free ester (C₅H₁₁NO₂), which is 117.15 g/mol .[13]
Critical Safety Considerations
Adherence to strict safety protocols is paramount during this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[14]
-
Fume Hood: All steps, especially the handling of thionyl chloride and the reflux, must be performed in a well-ventilated chemical fume hood.[15]
-
Chemical Hazards:
-
Strong Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns. Avoid contact with skin and eyes and inhalation of vapors.[16]
-
Thionyl Chloride: Toxic, corrosive, and reacts violently with water. Handle with extreme caution.
-
Solvents: Ethanol and diethyl ether are highly flammable.[15] Ensure no ignition sources are nearby.
-
-
Reaction Scale: When performing a reaction for the first time or with new substrates, it is crucial to start on a small scale and gradually increase the batch size.[17] Unexpected exotherms or side reactions can pose significant risks at larger scales.[17]
References
- SmartLabs. Esterification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD_3DA20yHpLNeUVk7YMhhMrB-qNNJhQW-iUoV2qhTvouEwq-loeUXVBKdUHMfJLlxksGKQwEDG9yoYzQQ-0OLtwTe756J7f56UBaf_xbTI7RQub3k6zDKhdW9cYauWIM3kfPB0vzk]
- Reddit. (2014-08-15). Why is Fisher method preferred for the esterification of amino acids? : r/askscience. [URL: https://www.reddit.com/r/askscience/comments/2dn2je/why_is_fisher_method_preferred_for_the/]
- Wikipedia. Fischer–Speier esterification. [URL: https://en.wikipedia.
- Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [URL: https://www.scirp.
- Organic Chemistry Portal. Fischer Esterification. [URL: https://www.organic-chemistry.
- MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [URL: https://ocw.mit.edu/courses/5-310-laboratory-chemistry-fall-2019/5e173e354784964645224e754593f4a3_MIT5_310F19_Lab5.pdf]
-
Unknown Source.[14] [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZXl0A6s6RNXaq9MAsikP786vpvFqyIDabUN9ztjUSf6xM0S_N7dumEyAEwwzemUFjDV4JO_MX0v4O9iDUb99J_Ni9_88QXzcBQH-_I4V5hvLghRp-DNAwrDrCoHLaSko1SitWYnemur3fwzy8NyyNJXlbBJet_mu-ziYmCv3URQ==]
- Chemistry Steps. Fischer Esterification. [URL: https://www.chemistrysteps.
- University of Minnesota. Detonation during Fischer esterification. [URL: https://cbs.umn.edu/sites/cbs.umn.
- BYJU'S. Fischer Esterification. [URL: https://byjus.
- Virtual Textbook of Organic Chemistry. Reactions of α-Amino Acids : Carboxylic Acid Esterification. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/aminoacid.htm]
- Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [URL: https://www.masterorganicchemistry.
- Unknown Source. Fischer Esterification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-rhmR8wLQrCyCNWF6yylO2F62vlzbi04unn3r_0SHkx53_kDFX4hEztR8zADxSlbKG1wMSQplBPJSRpxa30cf2fbUtenvicMkZbvQ-Ks9zGu51O_WZ0g8AntDzXX6VxGjhAzjCLg_Ej5mHIu5fh63hkaxqse-n3L_JSXlfk7QP2S97M1kRE8-tba6dAmTf8HU]
- Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7VJyX1PW_8_XoFRKB5SkjbuaNNnJmxZ9eZ6yY1bnlMSFmLQVgiLlE2eSG7GEFAZ_96Po2KHNwjcVTi5k7PTMETVXGBhoBM9q6nkGVJodO6DPVrVGriSZPtMZa1LX68VcWL0-x9M9jIsHO5yf4cuhuQ8eebtTMxUemHZdRGudYO91MNHVA7uMzfJicGbx-n3UPK_c52Ij2DF0031irvKWEmWqSYwqofMyd7IWRIS8fOhY18btXXPWUKCqNQpBFjAqgqw-sjg3BTw==]
- Unknown Source. Fischer Esterification Procedure. [URL: https://vertexaisearch.cloud.google.
- OperaChem. (2024-01-05). Fischer Esterification-Typical Procedures. [URL: https://operachem.
- Unknown Source. 22. The Fischer Esterification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9IIoumD5jxV7Inh7noRlHrWw9Y78pUqoykaGHNtnsNCpN4RIAhnFq7O0Ah2KmcCz444Xgz3_9-REzOQ-HNFzVPIL3E17doL7e3kr7B_EKsdu_wrLy1nDlvDJgEZfpbQz_qXHJzjS3LWqKoUSNjFJ9y2jvsLphRWzdllb4HNjiHIzBRoaWZ2sI-9CJNuuGUoyu-kx_Y1k]
- PubChem. Ethyl N-ethyl-beta-alaninate | C7H15NO2 | CID 90223. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90223]
- ChemicalBook. Ethyl L-alaninate hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/1115-59-9.htm]
- Pearson. Fischer Esterification Exam Prep | Practice Questions & Video Solutions. [URL: https://www.pearson.
- ISMRM. Hyperpolarized [1-13C] Alanine Ethyl Ester for Assessment of Hepatic Alanine Metabolism. [URL: https://archive.ismrm.org/2019/0430.html]
- Organic Syntheses Procedure. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0046]
- Wikipedia. β-Alanine ethyl ester. [URL: https://en.wikipedia.org/wiki/%CE%92-Alanine_ethyl_ester]
- SpectraBase. l-Alanine, N-(2-furoyl)-, ethyl ester. [URL: https://spectrabase.com/spectrum/5Qk2sFv7r5a]
- ChemicalBook. Ethyl L-alaninate hydrochloride | 1115-59-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1214068.htm]
- National Institute of Standards and Technology. L-Alanine, ethyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=3082-75-5]
- Chemsrc. Ethyl L-alaninate hydrochloride | CAS#:1115-59-9. [URL: https://www.chemsrc.com/en/cas/1115-59-9_213606.html]
- ResearchGate. (2017-02-20). How to purify/recrystallize l-alanine isopropyl ester HCl? [URL: https://www.researchgate.net/post/How_to_purify_recrystallize_l-alanine_isopropyl_ester_HCl]
Sources
- 1. reddit.com [reddit.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Ethyl L-alaninate hydrochloride | 1115-59-9 [chemicalbook.com]
- 13. L-Alanine, ethyl ester [webbook.nist.gov]
- 14. smartlabs.co.za [smartlabs.co.za]
- 15. sciencemadness.org [sciencemadness.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Detonation during Fischer esterification [jst.umn.edu]
Application Notes and Protocols for the Synthesis of Ethyl 2-Aminopropanoate Hydrochloride Using Thionyl Chloride
Introduction: Strategic Importance of Amino Acid Ester Hydrochlorides
Ethyl 2-aminopropanoate hydrochloride, the hydrochloride salt of L-alanine ethyl ester, is a pivotal chiral building block in modern organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), including antiviral drugs and angiotensin-converting enzyme (ACE) inhibitors.[1][2] The esterification of amino acids, such as L-alanine, is a fundamental transformation that protects the carboxylic acid functionality, thereby enabling selective modification of the amino group, a common requirement in peptide synthesis and the development of complex molecules.[3]
This document provides a comprehensive guide to a robust and widely adopted method for the synthesis of this compound hydrochloride: the esterification of L-alanine using thionyl chloride in ethanol. This approach is favored for its efficiency, scalability, and the generation of a stable, crystalline product. We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and emphasize the critical safety considerations required when handling thionyl chloride.
Reaction Principle and Mechanism: In Situ Generation of Anhydrous HCl
The esterification of amino acids in the presence of an alcohol and thionyl chloride is a classic example of an acid-catalyzed reaction. A common misconception is that thionyl chloride directly converts the carboxylic acid to an acyl chloride, which then reacts with the alcohol.[4] While thionyl chloride is a potent chlorinating agent for carboxylic acids, in this context, with the alcohol serving as the solvent, its primary role is to act as a convenient in situ source of anhydrous hydrogen chloride (HCl).[4][5]
The reaction proceeds through the following key steps:
-
Generation of HCl: Thionyl chloride (SOCl₂) reacts exothermically and rapidly with the ethanol (EtOH) solvent to produce ethyl chlorosulfite, which is unstable and decomposes to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide (SO₂).
-
SOCl₂ + EtOH → ClS(O)OEt + HCl
-
ClS(O)OEt → SO₂ + EtCl (minor pathway) or generates more HCl through further reactions.
-
-
Protonation of the Amino Group: The newly formed HCl immediately protonates the most basic site on the L-alanine molecule, the amino group (-NH₂), converting it into an ammonium salt (-NH₃⁺Cl⁻). This is a crucial step for two reasons:
-
It protects the amino group from reacting with thionyl chloride or other electrophilic species.
-
It increases the solubility of the amino acid in the alcohol solvent.
-
-
Acid-Catalyzed Esterification: With the amino group protected, the carboxylic acid moiety is activated by protonation from the excess HCl in the solution. The oxygen of the ethanol then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. A subsequent loss of a water molecule and deprotonation yields the ethyl ester.
The overall transformation is an equilibrium process. The reaction is driven to completion by using a large excess of the alcohol (ethanol) as the solvent and by the effective removal of water, which is scavenged by reaction with thionyl chloride. The final product is isolated as the stable hydrochloride salt.
Reaction Workflow Diagram
Caption: Critical safety workflow for handling thionyl chloride in the laboratory.
Conclusion
The esterification of L-alanine using thionyl chloride and ethanol is a highly effective and reliable method for producing this compound hydrochloride. The key to success lies in a thorough understanding of the reaction mechanism, particularly the in situ generation of the HCl catalyst, and a strict adherence to safety protocols when handling the hazardous thionyl chloride. By implementing the detailed protocol and safety guidelines outlined in this document, researchers and drug development professionals can confidently and safely synthesize this valuable chiral intermediate for their research and development needs.
References
- Thionyl chloride - Safety D
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Available at: [Link]
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
- Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
-
Ethyl 2-amino-2-methylpropanoate hydrochloride. (n.d.). PubChem. Available at: [Link]
- What is the alternate process for preparing ester hydrochloride? (2012).
-
Esterification of Glycine. (2020). Chemistry Stack Exchange. Available at: [Link]
- What are different ways to convert Amino Acid carboxylic acid into ester? (2015).
- How does this esterfication reaction proceed without side product resulting from reaction of amine with? (2021). Reddit.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
-
(R)-Ethyl 2-aminopropanoate. (n.d.). PubChem. Available at: [Link]
- Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society.
- An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester Hydrochloride. (n.d.). Benchchem.
- Manufacturing Process. (n.d.). [Source document appears to be an internal industrial process description, URL not provided].
- What is the synthesis and application of Ethyl 3-aminopropano
Sources
Application Notes and Protocols: The Strategic Use of Ethyl 2-Aminopropanoate in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-aminopropanoate, also known as Alanine Ethyl Ester, in the field of peptide synthesis. It offers in-depth protocols, mechanistic insights, and expert analysis grounded in established chemical principles.
Introduction: The Role of this compound in Peptide Chemistry
Peptide synthesis is a methodical process of forming peptide bonds between amino acids in a precise sequence.[1] A fundamental challenge in this process is controlling the reactivity of the bifunctional amino acids to prevent random polymerization and ensure the formation of the desired product.[2] This control is achieved through the use of protecting groups, which temporarily block one of the reactive functional groups (the amine or the carboxylic acid), allowing the other to react selectively.[3][4]
This compound (Alanine Ethyl Ester) serves as a classic and effective starting material in which the carboxylic acid functional group of alanine is protected as an ethyl ester.[5] This protection strategy is particularly valuable in solution-phase peptide synthesis , a technique that, while older than solid-phase methods, remains indispensable for the large-scale production of short peptides and for certain complex structures not amenable to solid-phase synthesis.[3] By starting with the C-terminal amino acid as an ester, the synthesis can proceed in a controlled, stepwise manner from the C-terminus to the N-terminus.[1]
Core Application: Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, all reactions—coupling and deprotection—occur in a homogeneous solution. This compound is typically used as the initial building block, providing the C-terminal residue of the target peptide. The synthesis workflow involves two primary stages: coupling the next N-protected amino acid to the free amine of the alanine ethyl ester, followed by the selective removal of the N-terminal protecting group to allow for the next coupling cycle. The ethyl ester remains as a stable C-terminal protecting group until the very end of the synthesis, when it is hydrolyzed to yield the final peptide carboxylic acid.
Sources
Application Notes and Protocols: The Versatile Chemistry of Ethyl 2-Aminopropanoate with Aldehydes and Ketones in Modern Drug Discovery
Introduction: The Strategic Importance of N-Substituted Alanine Derivatives
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with high efficiency and structural diversity is paramount. Ethyl 2-aminopropanoate, a readily available chiral building block derived from the amino acid alanine, serves as a cornerstone for the construction of a vast array of pharmacologically relevant molecules. Its reaction with aldehydes and ketones is a gateway to N-substituted α-amino acid derivatives, which are integral components of peptidomimetics, chiral auxiliaries, and complex heterocyclic systems.
This guide provides an in-depth exploration of the fundamental reactions of this compound with carbonyl compounds, focusing on the mechanistic underpinnings and practical applications. We will delve into detailed, field-proven protocols for Schiff base formation and subsequent reductive amination, and showcase how these core reactions are leveraged in powerful multicomponent reactions (MCRs) and named reactions that accelerate the drug discovery process. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile amino acid ester.
Core Mechanistic Principles: A Tale of Two Reactions
The interaction of this compound with aldehydes and ketones is primarily governed by two sequential and fundamental organic transformations: Schiff base (imine) formation and reduction. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product outcomes.
Schiff Base (Imine) Formation: The Reversible Condensation
The initial reaction between the primary amine of this compound and a carbonyl compound (aldehyde or ketone) is a reversible, acid-catalyzed condensation to form an imine, also known as a Schiff base.[1] Water is eliminated in this process.[2]
The reaction mechanism proceeds through several key steps:
-
Nucleophilic Attack: The lone pair of the nitrogen atom in this compound attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen to yield the final imine product.
The pH of the reaction is a critical parameter. Mildly acidic conditions (pH 4-5) are optimal as they are sufficient to catalyze the dehydration step without excessively protonating the starting amine, which would render it non-nucleophilic.[3]
Caption: Mechanism of Acid-Catalyzed Imine Formation.
Reductive Amination: The Irreversible Path to N-Alkylation
While imines are valuable synthetic intermediates, they can be susceptible to hydrolysis. For many applications, particularly in drug discovery, the stable N-alkylated amino ester is the desired product. This is achieved through reductive amination, a process that combines imine formation with an in-situ reduction of the C=N double bond.[4][5]
This can be performed in two ways:
-
Stepwise (Indirect) Reductive Amination: The imine is first formed and sometimes isolated, followed by reduction in a separate step using a reducing agent like sodium borohydride (NaBH₄).[6]
-
One-Pot (Direct) Reductive Amination: The amine, carbonyl compound, and a mild, selective reducing agent are combined in a single reaction vessel. This is a highly efficient and widely used method.[5][7]
A key challenge in one-pot reductive amination is to use a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally useful reagent for this purpose due to its mild nature and its faster reduction of the protonated imine compared to the carbonyl group.[2][6][7]
Caption: Workflow for One-Pot Reductive Amination.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted this compound derivatives. These have been designed to be robust and reproducible for common laboratory settings.
Protocol 2.1: One-Pot Reductive Amination with an Aromatic Aldehyde
Objective: To synthesize N-benzyl this compound via a direct reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (or its hydrochloride salt)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA).
-
Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M).
-
Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-benzyl this compound as a clear oil.
Expected Characterization Data (N-benzyl this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.25 (m, 5H, Ar-H), 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (d, J=12.5 Hz, 1H, NCH₂Ph), 3.75 (d, J=12.5 Hz, 1H, NCH₂Ph), 3.40 (q, J=7.0 Hz, 1H, CHCH₃), 2.10 (br s, 1H, NH), 1.35 (d, J=7.0 Hz, 3H, CHCH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.1, 139.5, 128.5, 128.3, 127.2, 60.7, 57.0, 52.1, 18.9, 14.2.
Protocol 2.2: Reductive Amination with a Ketone
Objective: To synthesize N-isopropyl this compound via a direct reductive amination of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DCE.
-
Add acetone (2.0-3.0 eq., as it is both reactant and can act as a solvent).
-
Add glacial acetic acid (1.1 eq.) to catalyze the formation of the less reactive ketimine.[6] Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature. Ketimine reductions are typically slower than aldimine reductions; monitor by TLC or GC-MS over 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.1. The product, N-isopropyl this compound, is a volatile liquid and care should be taken during solvent removal.
Expected Characterization Data (N-isopropyl this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.25 (q, J=6.8 Hz, 1H, CHCH₃), 2.90 (sept, J=6.3 Hz, 1H, CH(CH₃)₂), 1.60 (br s, 1H, NH), 1.28 (d, J=6.8 Hz, 3H, CHCH₃), 1.24 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.05 (d, J=6.3 Hz, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 176.0, 60.5, 55.8, 48.9, 23.1, 22.9, 19.5, 14.3.
Advanced Applications in Drug Discovery
The fundamental reaction of this compound with carbonyls is a linchpin in several powerful synthetic strategies that are widely employed in drug discovery to rapidly generate molecular complexity.
The Pictet-Spengler Reaction: Gateway to β-Carbolines
The Pictet-Spengler reaction is a classic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[8] While this compound itself is not a direct substrate, its derivatives, such as L-tryptophan ethyl ester, readily undergo this reaction. The tetrahydro-β-carboline core is found in numerous alkaloids and pharmacologically active compounds.[9]
The reaction of L-tryptophan ethyl ester with an aldehyde first forms an iminium ion, which is then attacked by the electron-rich C3 position of the indole ring to effect cyclization.[8]
Caption: Workflow of the Pictet-Spengler Reaction.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation.[10] These reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of complex molecules.[5][10] this compound is an excellent component for several key MCRs.
-
The Ugi Reaction: This four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[11][12] Using this compound as the amine component allows for the direct synthesis of complex peptide-like structures, which are of great interest in medicinal chemistry. The reaction proceeds via the formation of an imine, which is then trapped by the isocyanide and the carboxylic acid.[11][12]
-
The Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs). While this compound is not a direct component, related amino esters can participate in variations of this reaction to generate diverse heterocyclic scaffolds. DHPMs are known to exhibit a wide range of biological activities, including as calcium channel blockers.
Summary and Outlook
The reaction of this compound with aldehydes and ketones represents a fundamentally important and highly versatile transformation in organic synthesis. The ability to efficiently generate N-substituted α-amino esters through robust and scalable reductive amination protocols provides chemists with a powerful tool for analog synthesis and lead optimization. Furthermore, the integration of this core reactivity into sophisticated multicomponent and named reactions like the Pictet-Spengler and Ugi reactions opens the door to the rapid construction of complex, drug-like molecules. As the demand for novel therapeutic agents continues to grow, the strategic application of the chemistry described herein will undoubtedly remain a cornerstone of modern drug discovery and development.
References
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved January 16, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
- Pop, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4886.
- Harvey, R. G., & Robson, C. A. (1952). The Synthesis of Derivatives of /3-Carboline. II. Syntheses from ^//-Tryptophan and Aldehydes. Journal of Organic Chemistry, 17(1), 15-26.
- Yusof, N. S. M., et al. (2021). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 25(4), 621-631.
- Sharma, P., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100191.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Kumar, A., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 123-132.
- Szabo, L., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663.
- Ugi, I., et al. (1959). Ugi reaction. Angewandte Chemie, 71(11), 386.
- Dömling, A. (2012). Ugi Multicomponent Reaction. Organic Syntheses, 89, 374.
- Kappe, C. O. (2009). Recent progress in the chemistry of dihydropyrimidinones. Chemistry of Heterocyclic Compounds, 45, 662-676.
- Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- Pansare, S. V., et al. (1993). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Chen, N., Li, X., & Xu, J. (2019). Synthesis of N-BENZYL-L-ALANINOL. Synthesis, 51(17), 3336-3344.
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Bonomi, R., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714.
- Tarannum, R., & Paul, S. (2015). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of Chemical Sciences, 127(8), 1359-1364.
-
Synthesis of N-ethyl-N-benzyl-aniline. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
-
Ethyl N-benzyl-beta-alaninate. (2018, May 17). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
N-(2-isopropoxyethyl)-N-isopropylpropan-2-amine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
N-Benzyl-ß-alanine ethyl ester - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
2-(Ethyl-isopropyl-amino)-ethanol | C7H17NO | CID 22218487. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
N-Ethylbenzylamine | C9H13N | CID 84352. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Brown, W. P. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Benzylethanolamine | C9H13NO | CID 4348. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2020). JETIR, 7(6).
- Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093.
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved January 16, 2026, from [Link]
-
12.7: Reactions of Aldehydes and Ketones with Amines. (2014, September 4). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
Sources
- 1. eprints.usm.my [eprints.usm.my]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi Reaction [organic-chemistry.org]
- 12. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic Ethyl 2-aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy. A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. While physically and chemically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. Ethyl 2-aminopropanoate, also known as ethyl alaninate, is a key chiral building block for numerous active pharmaceutical ingredients (APIs). Consequently, the efficient and scalable resolution of its racemic mixture into individual enantiomers is of paramount importance.
This comprehensive guide provides an in-depth exploration of established methodologies for the chiral resolution of racemic this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal techniques: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. Furthermore, we will address the crucial aspect of racemizing the undesired enantiomer to maximize the yield of the target stereoisomer, a key consideration for process economy.
I. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantioselectivity
Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases, in particular, have emerged as robust and versatile biocatalysts for the resolution of chiral amines and their derivatives. The underlying principle involves the enzyme-catalyzed acylation of one enantiomer at a significantly higher rate than the other, enabling the separation of the acylated product from the unreacted enantiomer.
Causality of Experimental Choices
-
Enzyme Selection: Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym® 435, is a widely employed and highly effective biocatalyst for the acylation of primary amines.[1][2] Its high enantioselectivity and stability in organic solvents make it an ideal choice.
-
Acyl Donor: The choice of acyl donor is critical for achieving high enantioselectivity and reaction rates. Activated esters, such as diisopropyl malonate, are often preferred as they facilitate the formation of the acyl-enzyme intermediate.[3]
-
Solvent System: A non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) is commonly used to maintain the enzyme's activity and prevent unwanted side reactions.
Visualizing the Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Resolution
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Diisopropyl malonate
-
Methyl tert-butyl ether (MTBE)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure: [3]
-
Reaction Setup: In a screw-cap vial, combine racemic this compound (0.5 mmol, 1 equivalent), immobilized CALB (20.0 mg), and methyl tert-butyl ether (200 µL).
-
Initiation: Add diisopropyl malonate (0.5 mmol, 1 equivalent) to the mixture.
-
Incubation: Shake the reaction mixture at 200 rpm and 40 °C. Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 3, and 4 hours) and analyzing them by chiral GC or HPLC.
-
Work-up: After an appropriate time (e.g., 4 hours), filter the enzyme through a glass filter and wash it with MTBE (2 x 0.5 mL).
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane (10 mL). Wash the organic phase sequentially with 1 M HCl (2 x 5 mL), 10% Na₂CO₃ solution (5 mL), and brine (2 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the resulting acylated enantiomer and the unreacted enantiomer by preparative thin-layer chromatography (TLC) or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane:methanol, 20:1).
Data Summary:
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B | [3] |
| Substrate Concentration | 0.5 mmol | [3] |
| Acyl Donor | Diisopropyl malonate (1 equiv.) | [3] |
| Solvent | Methyl tert-butyl ether | [3] |
| Temperature | 40 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Expected Outcome | Separation of acylated and unreacted enantiomers | [3] |
II. Diastereomeric Salt Formation: The Classical Approach to Resolution
The formation of diastereomeric salts is a time-honored and industrially relevant method for resolving racemic bases like this compound.[4] This technique relies on the reaction of the racemic mixture with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.
Causality of Experimental Choices
-
Resolving Agent: Optically pure tartaric acid is a readily available and cost-effective chiral resolving agent for amines.[5] The choice between (+)-tartaric acid and (-)-tartaric acid will determine which enantiomer of the amine preferentially crystallizes.
-
Solvent: The solvent system is crucial for achieving differential solubility of the diastereomeric salts. A mixture of an alcohol, such as methanol or isopropanol, and water is often employed to fine-tune the solubility properties.[6][7]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resolved product. Often, using a half-equivalent of the resolving agent is an effective strategy.[5]
Visualizing the Workflow: Diastereomeric Salt Formation
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol: Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(+)-(R,R)-Tartaric acid
-
Methanol
-
50% (w/w) Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: (Adapted from a similar resolution of α-methylbenzylamine)[7]
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.
-
Salt Formation: Cautiously add 6.1 mL of racemic this compound to the tartaric acid solution over approximately one minute. An exothermic reaction will occur.
-
Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours. Prism-shaped crystals of the less soluble diastereomeric salt will form.
-
Isolation of Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.
-
Liberation of the Enriched Amine: Transfer the crystals to a beaker and add 20 mL of water. Slowly add 3-4 mL of 50% NaOH solution with stirring until the salt completely dissolves and an oily layer of the free amine forms.
-
Extraction: Cool the solution to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with 10 mL portions of diethyl ether.
-
Drying and Isolation: Combine the ether extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched this compound.
Data Summary:
| Parameter | Value | Reference |
| Resolving Agent | (+)-(R,R)-Tartaric acid | [7] |
| Racemic Amine:Resolving Agent Ratio | ~1:0.5 molar ratio | [5][7] |
| Solvent | Methanol | [7] |
| Crystallization Time | ≥ 24 hours | [7] |
| Liberation Reagent | 50% Sodium Hydroxide | [7] |
| Expected Outcome | Crystalline salt of one diastereomer | [7] |
III. Chiral Chromatography: Analytical and Preparative Separation
Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.
Causality of Experimental Choices
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H), are widely used for their broad applicability in separating a variety of chiral compounds, including amines.[9] For gas chromatography, phases like Chirasil-Val are effective for separating derivatized amino acid esters.[10]
-
Mobile Phase: In High-Performance Liquid Chromatography (HPLC), the mobile phase composition is a critical parameter for achieving optimal separation. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol) is common. The addition of a small amount of an amine, such as triethylamine (TEA), can improve peak shape for basic analytes.[9]
-
Derivatization: For Gas Chromatography (GC) analysis, derivatization of the amino group (e.g., to an N-trifluoroacetyl group) is often necessary to increase the volatility of the analyte.[10]
Visualizing the Workflow: Chiral Chromatographic Separation
Caption: Principle of Chiral Chromatographic Separation.
Detailed Protocol: Chiral HPLC Analysis
Materials:
-
Racemic and enantiomerically enriched samples of this compound
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Triethylamine (TEA)
Instrumentation and Conditions: (Based on a method for a similar compound)[9]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample (racemic standard, or resolved sample) in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Enantiomeric Excess (ee) Calculation: Determine the peak area of each enantiomer. The enantiomeric excess is calculated using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Data Summary:
| Parameter | Value | Reference |
| Column | Chiralcel® OD-H (250 x 4.6 mm) | [9] |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Temperature | 25 °C | [9] |
| Detection | UV at 254 nm | [9] |
| Expected Outcome | Baseline separation of the two enantiomers | [9] |
IV. Racemization of the Unwanted Enantiomer: Maximizing Process Efficiency
A significant drawback of kinetic resolution and classical resolution is that the theoretical maximum yield for the desired enantiomer is 50%. To overcome this limitation and improve the overall process economy, the unwanted enantiomer can be racemized and recycled back into the resolution process.
Causality of Experimental Choices
-
Racemization Conditions: For α-amino acid esters, racemization can be achieved by heating in the presence of an aldehyde and an acid catalyst, such as acetic acid.[11] This process proceeds through the formation of a planar, achiral intermediate (a Schiff base), which can be protonated from either face to regenerate the racemic mixture.
Detailed Protocol: Racemization of this compound
Materials:
-
Enantiomerically enriched (unwanted) this compound
-
An aldehyde (e.g., salicylaldehyde)
-
Acetic acid
Procedure: (General procedure for racemization of amino acid esters)[11]
-
Reaction Setup: In a round-bottom flask, dissolve the unwanted enantiomer of this compound in acetic acid.
-
Catalyst Addition: Add a catalytic amount of an aldehyde (e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture under reflux. Monitor the loss of optical activity over time using a polarimeter.
-
Work-up: Once racemization is complete (optical rotation is zero), cool the reaction mixture. The racemic this compound can be recovered by neutralization with a base and subsequent extraction.
-
Recycling: The recovered racemic product can be reintroduced into the chiral resolution process.
Conclusion
The chiral resolution of racemic this compound is a critical step in the synthesis of many valuable chiral molecules. This guide has provided a comprehensive overview of three powerful techniques: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and drug development professionals to select and implement the most suitable method for their specific needs. Furthermore, the inclusion of a protocol for the racemization of the unwanted enantiomer highlights a key strategy for optimizing the overall efficiency and cost-effectiveness of the resolution process. By understanding and applying these principles and protocols, scientists can confidently and efficiently produce enantiomerically pure this compound, a vital building block for the next generation of pharmaceuticals.
References
-
Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), pp. 368-375 (2022). [Link]
-
Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 441, pp. 287-299 (1988). [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate (2014). [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), p. 6362 (2023). [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts (2019). [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM (2022). [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), pp. 1839-1846 (2006). [Link]
-
Chiral HPLC Separations. Phenomenex (N.D.). [Link]
-
2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chinese Journal of Chemical Engineering, 17(5), pp. 844-849 (2009). [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), p. 5441 (2023). [Link]
-
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), pp. 2150-2156 (1999). [Link]
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, p. 709669 (2021). [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(21), pp. 3070-3075 (2006). [Link]
- Process for the preparation of an L-alanine compound.
-
Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(1), pp. 1-15 (2023). [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate (2023). [Link]
-
The lipase-catalyzed asymmetric C–C Michael addition. Journal of Molecular Catalysis B: Enzymatic, 68(2), pp. 234-238 (2011). [Link]
-
Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. International Journal of Molecular Sciences, 24(13), p. 10959 (2023). [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), pp. 119-126 (2001). [Link]
-
Resolution of a Racemic Mixture. Science Learning Center (N.D.). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Application Notes and Protocols for Asymmetric Synthesis Using (R)- and (S)-Ethyl 2-aminopropanoate
Abstract
(R)- and (S)-Ethyl 2-aminopropanoate, the ethyl esters of D- and L-alanine respectively, are fundamental chiral building blocks in modern organic synthesis. Derived from the natural chiral pool, these compounds offer an inexpensive and versatile platform for the introduction of stereochemistry in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of their application in asymmetric synthesis. We will move beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and provide detailed, validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthons.
Introduction: The Strategic Value of Ethyl Alaninate
α-Amino acids and their simple esters are among the most valuable starting materials in asymmetric synthesis. Their value stems from three key properties:
-
Enantiopurity: They are readily available in high enantiomeric purity.
-
Bifunctionality: The presence of both a nucleophilic amine and an electrophilic carbonyl group (as the ester) allows for diverse and orthogonal chemical modifications.
-
Structural Rigidity: Upon derivatization, the stereocenter can effectively influence the facial selectivity of reactions at adjacent centers.
Ethyl 2-aminopropanoate (ethyl alaninate) embodies these advantages, serving as a cornerstone for constructing more elaborate chiral structures such as chiral auxiliaries, ligands for asymmetric catalysis, and as a direct synthon in the stereoselective synthesis of target molecules.
Foundational Protocols: Preparation and Derivatization
The free base of this compound is often handled as its more stable hydrochloride salt. The initial steps in its utilization typically involve either liberation of the free amine or, more commonly, direct N-functionalization.
Protocol 2.1: Synthesis of (L)-Ethyl 2-aminopropanoate Hydrochloride
This protocol describes the classic Fischer esterification of L-alanine. The use of thionyl chloride is efficient as it generates HCl in situ, which acts as the catalyst for esterification and provides the salt form of the product.[3][4]
Objective: To prepare the hydrochloride salt of (L)-ethyl alaninate from L-alanine.
Materials:
-
L-Alanine (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Diethyl ether
Procedure:
-
Suspend L-alanine (e.g., 8.91 g, 0.1 mol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (e.g., 8.7 mL, 0.12 mol) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C).
-
Maintain the reflux for 2-3 hours, during which the solid will dissolve.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Cool the solution to room temperature and remove the solvent under reduced pressure to yield a solid or viscous oil.
-
Add diethyl ether to the residue and triturate to induce crystallization.
-
Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (L)-Ethyl 2-aminopropanoate hydrochloride.[4]
Protocol 2.2: N-Acylation via Mixed Anhydride Method
N-acylation is a critical first step for many applications, such as preparing substrates for diastereoselective reactions or synthesizing amide-based chiral ligands. The mixed anhydride method is particularly effective as it proceeds under mild, low-temperature conditions that minimize the risk of racemization.[5]
Objective: To couple a generic carboxylic acid (R-COOH) to the amino group of (S)-ethyl 2-aminopropanoate.
Materials:
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
(S)-Ethyl 2-aminopropanoate hydrochloride (1.05 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Isobutyl Chloroformate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (e.g., 10 mmol) in anhydrous THF (40 mL) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to -15 °C (ice-salt bath).
-
Add N-Methylmorpholine (1.0 eq, e.g., 1.1 mL, 10 mmol) dropwise.
-
Slowly add isobutyl chloroformate (1.0 eq, e.g., 1.3 mL, 10 mmol) dropwise, ensuring the internal temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride intermediate. A precipitate of NMM·HCl may form.[5]
-
In a separate flask, suspend (S)-ethyl 2-aminopropanoate hydrochloride (1.05 eq, e.g., 1.61 g, 10.5 mmol) in anhydrous THF (20 mL) and add N-Methylmorpholine (1.05 eq, e.g., 1.15 mL, 10.5 mmol) to liberate the free amine.
-
Add the free amine solution from step 5 to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench by adding water.
-
Extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application I: Synthesis of Chiral Ligands
Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions. The C₂-symmetry in ligands is a powerful design principle that reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[] Ethyl alaninate is an excellent precursor for C₂-symmetric bisamide ligands.
Logical Workflow for Chiral Ligand Synthesis
Caption: General workflow for synthesizing a C₂-symmetric ligand from ethyl alaninate.
Protocol 3.1: Synthesis of a C₂-Symmetric Bisamide Diol
This protocol details the synthesis of a versatile chiral diol intermediate, which can be further elaborated into various classes of ligands.
Objective: To synthesize (2S,2'S)-N,N'-(ethanedioyl)bis(1-hydroxypropan-2-amine) from (S)-ethyl 2-aminopropanoate.
Materials:
-
(S)-Ethyl 2-aminopropanoate hydrochloride (2.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Oxalyl chloride (1.0 eq)
-
Lithium borohydride (LiBH₄) (excess)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: Part A: Amide Coupling
-
Suspend (S)-ethyl 2-aminopropanoate hydrochloride (e.g., 30.7 g, 0.2 mol) in anhydrous DCM (300 mL) and cool to 0 °C.
-
Add triethylamine (e.g., 30.6 mL, 0.22 mol) dropwise to generate the free amine in situ.
-
In a separate flask, dissolve oxalyl chloride (e.g., 8.7 mL, 0.1 mol) in anhydrous DCM (100 mL) and add this solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, water, and brine. Dry over Na₂SO₄ and concentrate to yield the crude diethyl (2S,2'S)-2,2'-(ethanedioyldiamino)dipropanoate. This intermediate is often used without further purification.
Part B: Ester Reduction
-
Dissolve the crude bis(ester) from Part A in anhydrous THF (250 mL) and cool to 0 °C.
-
Carefully add LiBH₄ (e.g., 8.7 g, 0.4 mol) portion-wise. Caution: LiBH₄ reacts with moisture and generates flammable H₂ gas.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Adjust the pH to >12 with concentrated NaOH solution.
-
Extract the aqueous layer continuously with DCM for 24 hours.
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the C₂-symmetric bisamide diol as a white solid.
| Intermediate/Product | Step | Typical Yield | Key Considerations |
| Diethyl (2S,2'S)-2,2'-(ethanedioyldiamino)dipropanoate | Amide Coupling | >90% | Maintain low temperature during addition to prevent side reactions. |
| (2S,2'S)-N,N'-(ethanedioyl)bis(1-hydroxypropan-2-amine) | Reduction | 75-85% | Use excess LiBH₄ to ensure complete reduction of both esters. |
Application II: As a Chiral Auxiliary Precursor
While not a direct chiral auxiliary in the classical sense of Evans oxazolidinones, ethyl alaninate is a precursor to amino alcohols, which are the foundational components of such auxiliaries.[7][] The stereocenter from alanine is used to construct a rigid heterocyclic system that directs subsequent diastereoselective reactions.
Principle of an Oxazolidinone Chiral Auxiliary
The derived auxiliary is first acylated with a prochiral carboxylic acid derivative. Subsequent deprotonation forms a rigid, chelated enolate. The steric bulk of the group originating from the amino acid (in this case, a methyl group) blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less hindered face, thereby inducing high diastereoselectivity.[9]
Caption: Workflow for using ethyl alaninate as a precursor to a chiral auxiliary for asymmetric alkylation.
Protocol 4.1: Reduction to (S)-2-Aminopropan-1-ol
Objective: To reduce the ester functionality of (S)-ethyl 2-aminopropanoate to the corresponding amino alcohol.
Materials:
-
(S)-Ethyl 2-aminopropanoate hydrochloride (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
Carefully add LiAlH₄ (e.g., 14.2 g, 0.375 mol) to a flask containing anhydrous THF (250 mL) under a nitrogen atmosphere at 0 °C. Extreme Caution: LiAlH₄ is a highly reactive reagent. Handle with appropriate care.
-
Add (S)-ethyl 2-aminopropanoate hydrochloride (e.g., 23.0 g, 0.15 mol) portion-wise to the LiAlH₄ suspension. The addition is exothermic.
-
After the addition is complete, stir the reaction at room temperature for 6 hours, then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Stir the mixture for 30 minutes.
-
Filter the solid and wash thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The resulting crude (S)-2-aminopropan-1-ol can be purified by vacuum distillation.
The resulting amino alcohol is the direct precursor for creating the corresponding (S)-4-methyl-2-oxazolidinone auxiliary, a crucial tool for asymmetric aldol and alkylation reactions.[]
Conclusion
(R)- and (S)-Ethyl 2-aminopropanoate are not merely simple amino acid derivatives; they are enabling synthons for sophisticated asymmetric transformations. Their utility as precursors for C₂-symmetric ligands and chiral auxiliaries provides reliable and cost-effective routes to enantiomerically pure products. The protocols and principles outlined in this guide serve as a robust foundation for researchers to design and execute stereoselective syntheses, accelerating progress in drug discovery and chemical research.
References
- Benchchem. (n.d.). The Role of 2-Aminobutane Derivatives in Asymmetric Synthesis: Application of (S)-4-Ethyl-2-oxazolidinone as a Chiral Auxiliary.
- Google Patents. (1995). Asymmetric synthesis of (R)- and (S)
- National Library of Medicine. (n.d.). A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes.
- Biosynth. (n.d.). Ethyl N-ethyl-beta-alaninate.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Chiral Ligands from 2-Amino-2-(pyridin-2-YL)acetic acid.
- Benchchem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Royal Society of Chemistry. (2014).
- Wikipedia. (n.d.). Chiral auxiliary.
- Benchchem. (n.d.). Application of Ethyl 2-cyanopropanoate in Medicinal Chemistry: A Case Study in the Synthesis of JAK Inhibitors.
- ChemicalBook. (n.d.). Ethyl L-alaninate hydrochloride.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Enamine. (n.d.). Chiral Ligands.
- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- National Library of Medicine. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- ChemScene. (n.d.). This compound.
- ChemicalBook. (n.d.). Ethyl L-alaninate hydrochloride synthesis.
- Royal Society of Chemistry. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry.
- National Library of Medicine. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
- National Library of Medicine. (2011). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PubMed Central.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Asymmetric-Synthesis. (n.d.). Asymmetric Synthesis.
- National Library of Medicine. (2016).
- BOC Sciences. (n.d.). Diverse Chiral Ligand Synthesis Services.
- Royal Society of Chemistry. (2004). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- National Library of Medicine. (2005). Stereoselective synthesis of [L-Arg-L/D-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres and its application to the synthesis and biological evaluation of pseudopeptide analogues of the CXCR4 antagonist FC131. PubMed.
- Benchchem. (n.d.). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
- National Library of Medicine. (2020). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PubMed Central.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ethyl L-alaninate hydrochloride | 1115-59-9 [chemicalbook.com]
- 4. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side reactions in the esterification of alanine
Welcome to the Technical Support Center for the esterification of alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the esterification of alanine, providing insights into the root causes and actionable solutions.
Issue 1: Low Yield of Alanine Ester
Q: My esterification reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in alanine esterification can be attributed to several factors, ranging from incomplete reactions to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature.[1]
-
Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid, especially if water is present and the reaction is run for extended periods at elevated temperatures. Proper work-up to remove the acid catalyst and water is essential.
-
Diketopiperazine Formation: Alanine ester can undergo intermolecular condensation to form a cyclic dipeptide, 2,5-dimethylpiperazine-3,6-dione (a diketopiperazine).[1][5][6][7][8] This is particularly prevalent when the free amino group is present.
-
Control Temperature: Higher temperatures can promote this side reaction.[9] Running the reaction at the lowest effective temperature can minimize diketopiperazine formation.
-
Amine Protection: If feasible for your synthetic route, protecting the amine group (e.g., as a Boc or Cbz derivative) will prevent this side reaction.
-
-
Oligomerization: Linear polymers of alanine can form, especially at higher concentrations and temperatures.[9][10] Diluting the reaction mixture can help to disfavor this intermolecular side reaction.
Issue 2: Presence of D-Alanine Ester in the Product
Q: I started with pure L-alanine, but my final product contains a significant amount of the D-alanine ester. What is causing this racemization and how can I prevent it?
A: The presence of the undesired D-enantiomer is a clear indication of racemization, a common side reaction in amino acid chemistry. Understanding the mechanism is key to its prevention.
Mechanism of Racemization:
Racemization at the α-carbon of alanine can occur under both acidic and basic conditions. The process involves the removal of the α-proton to form a planar, achiral enol or enolate intermediate.[11][12][13] Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of L- and D-enantiomers.
Troubleshooting Racemization:
-
Choice of Base: When a base is required, for instance, to neutralize the amino acid hydrochloride salt, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14] Avoid strong, nucleophilic bases like sodium hydroxide or alkoxides if possible.
-
Temperature Control: Elevated temperatures can accelerate racemization.[15] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-mediated reactions, 0°C or even lower is often recommended.[14]
-
Reaction Time: Minimize the exposure of the alanine ester to harsh conditions by monitoring the reaction closely and working it up as soon as it is complete.
-
Acid-Catalyzed Racemization: While generally less pronounced than base-catalyzed racemization for amino acids, prolonged heating in strong acid can also lead to racemization.[15] Use the minimum amount of acid catalyst necessary and avoid excessive reaction times.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the esterification of alanine.
Q1: What are the most common side products in the Fischer esterification of alanine?
A1: Besides the desired alanine ester, several side products can form. The most common are:
-
Diketopiperazine: A cyclic dipeptide formed from the intermolecular condensation of two alanine ester molecules.[1][5][6][7][8] Its formation is favored by heat.[9]
-
Alanine Oligomers: Linear polymers of alanine can form through repeated intermolecular amide bond formation.[9][10]
-
Racemized Alanine Ester: The D-enantiomer of the desired ester can be formed through racemization of the starting L-alanine or the product ester.[11][16]
Q2: How can I effectively monitor the progress of my alanine esterification reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (alanine, which will likely remain at the baseline) from the more mobile ester product. Staining with ninhydrin can be used to visualize the amino-containing compounds. For more quantitative analysis, techniques like GC-MS or HPLC can be employed on aliquots taken from the reaction mixture.[17][18][19]
Q3: Is it necessary to protect the amino group of alanine before esterification?
A3: While not strictly necessary for Fischer esterification, protecting the amino group offers significant advantages in minimizing side reactions. An N-protected alanine (e.g., with a Boc or Cbz group) will not undergo diketopiperazine formation or oligomerization. This often leads to cleaner reactions and higher yields of the desired ester. However, this introduces two additional steps into your synthesis: protection and deprotection.
Q4: What is the best way to purify alanine esters?
A4: The purification method depends on the properties of the specific ester.
-
Distillation: For volatile esters like alanine methyl or ethyl ester, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.
-
Column Chromatography: For less volatile or non-crystalline esters, flash column chromatography on silica gel is a common and effective purification technique.
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[20] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification. Alternatively, you can derivatize the alanine ester with a chiral agent to form diastereomers, which can then be separated by standard HPLC or GC.[21]
Experimental Protocols
Protocol 1: Fischer Esterification of L-Alanine to its Methyl Ester Hydrochloride
This protocol describes a common method for the synthesis of L-alanine methyl ester hydrochloride.[22]
Materials:
-
L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Diethyl ether (anhydrous)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend L-alanine (1.0 eq) in anhydrous methanol (10-20 mL per gram of alanine).
-
Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product, L-alanine methyl ester hydrochloride, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain the pure L-alanine methyl ester hydrochloride.
Protocol 2: Chiral HPLC Analysis of Alanine Ester Enantiomeric Purity
This protocol provides a general guideline for the analysis of the enantiomeric purity of an alanine ester. The exact conditions will need to be optimized for your specific ester and HPLC system.[20][21]
Materials:
-
Alanine ester sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of your alanine ester sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: A chiral column suitable for the separation of amino acid derivatives.
-
Mobile Phase: An isocratic mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the ester absorbs (e.g., 210-220 nm).
-
-
Data Analysis: Inject the sample and record the chromatogram. The L- and D-enantiomers should appear as two separate peaks. Calculate the enantiomeric excess (% ee) by integrating the peak areas.
Data Presentation
Table 1: Comparison of Common Esterification Methods for Alanine
| Method | Typical Conditions | Advantages | Disadvantages | Common Side Reactions |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Inexpensive reagents, simple procedure. | Equilibrium-limited, requires harsh conditions. | Racemization, Diketopiperazine formation, Oligomerization. |
| With SOCl₂/Alcohol | SOCl₂, Alcohol, 0°C to reflux | High yield, clean conversion. | Generates HCl gas, reagent is corrosive. | Racemization if not controlled. |
| N-Protected Esterification | Protected Alanine, Alcohol, Coupling Agent (e.g., DCC) | Minimizes side reactions, cleaner product. | Requires additional protection/deprotection steps. | Potential for racemization depending on coupling agent and conditions. |
Visualizations
References
- A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Benchchem.
- Racemization and Asymmetric Transform
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
- Chromatograms of the enantiomer resolution of racemic alanine (top),...
- Synthesis of N-[1-oxo-3-(5-oxo-2-pyrrolidinyl)propyl]-L-alanine, ethyl ester. PrepChem.com.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Optimizing reaction conditions for L-Alaninol synthesis. Benchchem.
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
- SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure.
- Diketopiperazine formation during investigations of amino Acid racemiz
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- (S)
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
- Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. Benchchem.
- Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson.
- Fischer Esterific
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St.
- Fischer–Speier esterific
- Fischer esterific
- Fischer Esterific
- (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses Procedure.
- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
- Amino acid analysis in biological fluids by GC-MS.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Pressure-Induced Oligomerization of Alanine at Room Temperature.
- 19.
- A Comparison of Derivatives of Alanine and d -Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics.
- Production of l-alaninol.
- Oligomerization of glycine and alanine catalyzed by iron oxides: implic
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of W
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- Ovidius University Annals of Chemistry Temperature dependence studies and microscopic protonation constants of L- alanine and β -. AVESİS.
- GC-MS chromatogram of amino acid standards mixture: 1) L-Alanine; 2)...
- Self-condensation and hydrolysis of β-alanine methyl ester.
- Effect of alanine ester substitution and other structural features of lipoteichoic acids on their inhibitory activity against autolysins of Staphylococcus aureus. Scilit.
- Temperature Effect on the Acid–Base Properties of β-Alanine in Aqueous Solution.
- Effect of the Composition of a Water-Alcohol Solvent on the Thermodynamics of Dissolution of DL-alpha-Alanyl-beta-Alanine at 298.15 K.
- Why is it necessary to heat an esterification reaction?. Chemistry Stack Exchange.
- Temperature-induced alanine oxidation in a psychrotrophic Pseudomonas. PubMed.
- Preventing racemization during L-Alanyl-L-alanine synthesis. Benchchem.
- Effect of different temperature on the esterification..
- Preferential solvation of L-Alanine in binary mixed solvents of some alcohol in water between 293.15 K and 323.15 K.
- Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI.
- Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. NIH.
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomerization of glycine and alanine catalyzed by iron oxides: implications for prebiotic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 22. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Ethyl 2-aminopropanoate reactions
Technical Support Center: Ethyl 2-aminopropanoate Reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (also known as Alanine ethyl ester). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding byproduct formation in reactions involving this common reagent. Our focus is on understanding the root causes of side reactions and implementing robust strategies to maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Dimerization and Cyclization Byproducts
Question 1: I'm observing a significant, low-molecular-weight impurity in my reaction mass, particularly during amide coupling or when the reaction is heated. What is this byproduct and how can I prevent its formation?
Answer: The most probable byproduct is 3,6-dimethyl-2,5-diketopiperazine (DKP) . This impurity arises from the dimerization and subsequent intramolecular cyclization of two molecules of this compound.[1] The free amine of one molecule attacks the ester carbonyl of a second molecule, leading to a stable six-membered ring structure after the elimination of two ethanol molecules.
Causality and Mechanism: This side reaction is highly dependent on temperature, concentration, and pH.
-
Temperature: Higher temperatures provide the activation energy needed for the intermolecular condensation, accelerating DKP formation.[1]
-
Concentration: High concentrations of the free amino ester increase the probability of intermolecular reactions.
-
pH/Basicity: The presence of a base can deprotonate the amine, increasing its nucleophilicity and promoting the attack on the ester. In peptide synthesis, even residual bases like piperidine can efficiently catalyze DKP formation.[2]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Target Byproduct |
| Temperature Control | Maintain lower reaction temperatures (e.g., 0 °C to room temperature) to reduce the rate of the dimerization reaction. | Diketopiperazine (DKP) |
| Slow Addition | If the protocol allows, add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low. | Diketopiperazine (DKP) |
| pH Management | In amide couplings, pre-activate the carboxylic acid with the coupling reagent before adding the amino ester. This avoids having a free, nucleophilic amine present for extended periods.[3] | Diketopiperazine (DKP) |
| Use of Hydrochloride Salt | Use this compound hydrochloride.[4][5] The amine is protonated and non-nucleophilic, preventing self-condensation. It is deprotonated in situ by a non-nucleophilic base (e.g., DIPEA, NMM) just before coupling. | Diketopiperazine (DKP) |
Workflow Visualization: Minimizing DKP Formation in Amide Coupling
Caption: Optimized workflow to reduce diketopiperazine (DKP) formation.
Category 2: Issues Related to Reagent Purity and Stability
Question 2: My reaction is sluggish, and I'm seeing multiple unidentified spots on my TLC plate. Could the quality of my this compound be the issue?
Answer: Yes, the purity and stability of this compound are critical. As an amino ester, it is susceptible to both hydrolysis and degradation. Common impurities can significantly affect reaction outcomes.[6]
Potential Impurities and Their Impact:
-
Alanine and Ethanol: These are products of hydrolysis. The presence of water in solvents or reagents can lead to the breakdown of the ester. Alanine can compete in amide coupling reactions, leading to undesired byproducts.
-
Water: Amino esters can be hygroscopic.[5] Water can hydrolyze activated intermediates in coupling reactions, reducing yield.[7]
-
Degradation Products: Over time, especially if not stored properly, the compound can degrade, leading to colored impurities and a lower effective concentration.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Target Issue |
| Use High-Purity Reagent | Always start with a fresh bottle or a reagent with a recent certificate of analysis. | General Impurities |
| Proper Storage | Store this compound under an inert atmosphere (e.g., Argon or Nitrogen) at the recommended temperature (typically 2-8°C) to prevent degradation and moisture absorption.[8] | Degradation, Hydrolysis |
| Use Anhydrous Conditions | For moisture-sensitive reactions like amide couplings, use anhydrous solvents and dry glassware to prevent hydrolysis of the ester or activated intermediates.[7][9] | Hydrolysis Byproducts |
| Re-purification (if necessary) | If purity is suspect, the free base can be purified by distillation under reduced pressure. The hydrochloride salt can be recrystallized. | Removal of Existing Impurities |
Category 3: Side Reactions in Acylation and Peptide Coupling
Question 3: During an acylation reaction, besides my desired N-acylated product, I am observing another byproduct. What could be happening?
Answer: In acylation reactions, especially with highly reactive acylating agents (like acyl chlorides) or under forcing conditions, you may encounter overacylation or other side reactions related to the coupling reagents.
Causality and Mechanism:
-
Diacylation: The initially formed N-acyl product is an amide. The amide nitrogen is generally less nucleophilic than the starting amine, but with a powerful acylating agent and a base, a second acyl group can be added to form a diacylamide derivative.[10]
-
N-Acylurea Formation: When using carbodiimide coupling reagents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to a stable, undesired N-acylurea byproduct, consuming your activated carboxylic acid.[10]
-
Racemization: The α-proton of the activated amino acid ester can be abstracted under basic conditions, leading to racemization. This is a critical issue in chiral drug development. Using additives like HOBt or OxymaPure can suppress this side reaction.[7][11]
Logical Troubleshooting Flowchart
Sources
- 1. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 5. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. hepatochem.com [hepatochem.com]
Purification of crude Ethyl 2-aminopropanoate by distillation or chromatography
Welcome to the Technical Support Center for the purification of crude Ethyl 2-aminopropanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful purification of this versatile amino acid ester. My insights are drawn from extensive hands-on experience and established scientific principles to help you navigate the common challenges associated with this process.
Core Directive: Choosing Your Purification Strategy
The selection of an appropriate purification method for this compound hinges on a careful analysis of the scale of your synthesis, the nature of the impurities present, and the desired final purity. The two primary techniques at your disposal are distillation and chromatography .
-
Vacuum Distillation is the method of choice for large-scale purifications where the primary impurities have significantly different boiling points from the product. It is a cost-effective and efficient technique for removing non-volatile residues and solvents. However, it is less effective at separating impurities with boiling points close to that of this compound.
-
Flash Column Chromatography is ideal for smaller-scale purifications or when high purity is paramount and distillation is insufficient to remove closely related impurities. While more time-consuming and resource-intensive than distillation, chromatography offers superior separation power.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is crucial for designing a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Boiling Point (est.) | 58 °C at 14 Torr | |
| Appearance | Colorless liquid | [3] |
Troubleshooting Guide: Distillation
Distillation of this compound is generally performed under reduced pressure to prevent thermal degradation. Here are some common issues and their solutions:
Issue 1: The product is discolored (yellow or brown).
-
Question: My distilled this compound has a distinct yellow or brown tint. What could be the cause?
-
Answer: Discoloration during distillation is often a sign of thermal decomposition. Amines, in particular, can be susceptible to oxidation at elevated temperatures.[4]
-
Solution 1: Reduce the distillation temperature. This can be achieved by improving the vacuum. Ensure all joints in your distillation apparatus are well-sealed and that your vacuum pump is operating efficiently. A lower pressure will allow the product to boil at a lower temperature, minimizing decomposition.[4]
-
Solution 2: Use an inert atmosphere. Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon to remove oxygen, which can contribute to oxidative discoloration.[4]
-
Solution 3: Ensure clean glassware. Acidic or basic residues on the glassware can catalyze decomposition at high temperatures.[4]
-
Issue 2: Bumping or uneven boiling.
-
Question: My distillation is proceeding with violent bumping, even with a stir bar. What's happening?
-
Answer: Bumping occurs when the liquid becomes superheated and boils in bursts. This is common in vacuum distillation.
-
Solution 1: Vigorous stirring. Ensure your magnetic stir plate is set to a high speed to maintain smooth boiling.
-
Solution 2: Use a bleed of inert gas. Introducing a slow stream of nitrogen or argon through a fine capillary below the liquid surface can provide nucleation sites and promote even boiling.
-
Issue 3: Low product recovery.
-
Question: I'm losing a significant amount of product during distillation. Where is it going?
-
Answer: Low recovery in distillation can be due to several factors.
-
Solution 1: Check for leaks in the vacuum system. A poor vacuum will necessitate higher distillation temperatures, potentially leading to product loss through decomposition.[4]
-
Solution 2: Ensure efficient condensation. Check that your condenser is properly cooled. For a low-boiling liquid like this compound, a cold water supply is essential.
-
Solution 3: Minimize hold-up in the apparatus. For small-scale distillations, a significant portion of the product can be lost as a film on the glass surfaces. Using a short-path distillation apparatus can help minimize this.[4]
-
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography offers excellent separation but can present its own set of challenges, particularly with amines.
Issue 1: Peak tailing.
-
Question: My product is coming off the column as a broad, tailing peak on TLC. How can I get sharp bands?
-
Answer: Peak tailing of amines on silica gel is a classic problem. The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape.
-
Solution 1: Add a basic modifier to the mobile phase. Incorporating a small amount of a base like triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide into your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks.[5]
-
Solution 2: Use a different stationary phase. If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Issue 2: Poor separation of impurities.
-
Question: I'm struggling to separate my product from a closely running impurity. What can I do?
-
Answer: Achieving good separation requires optimizing the mobile phase.
-
Solution 1: Adjust the solvent polarity. The ideal Rf value for the target compound on a TLC plate for good column separation is around 0.2-0.4.[5] If your compound and impurity are running too high (high Rf), decrease the polarity of your eluent (e.g., increase the hexane content in a hexane/ethyl acetate system). If they are running too low (low Rf), increase the polarity.
-
Issue 3: The product is not eluting from the column.
-
Question: I've loaded my sample, but even with a very polar mobile phase, my product is stuck on the column. Why?
-
Answer: This is a common issue with highly polar compounds or when there are strong interactions with the stationary phase.
-
Solution 1: Drastically increase the mobile phase polarity. A common mobile phase for eluting polar amines is a gradient of methanol in dichloromethane. You may need to go to a high percentage of methanol.
-
Solution 2: Add a basic modifier. As with peak tailing, adding triethylamine or ammonium hydroxide can help to disrupt the strong interaction between your amine and the silica gel, allowing it to elute.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. A common method is the Fischer esterification of alanine with ethanol in the presence of an acid catalyst.[7] Potential impurities include:
-
Unreacted starting materials: Alanine, ethanol.
-
Byproducts: Di- and tri-peptides of alanine, unreacted acid catalyst.
-
Solvents used in the workup.
Q2: How do I choose the right mobile phase for chromatography?
A2: The best way to determine an appropriate mobile phase is by using Thin Layer Chromatography (TLC).[8] Start with a relatively non-polar system, such as 20% ethyl acetate in hexane, and gradually increase the polarity. The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4, with good separation from any impurities.[5]
Q3: Can I store this compound after purification?
A3: this compound is an ester and an amine, making it susceptible to hydrolysis and oxidation. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.[2]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and residual solvents.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and tubing
-
Cold trap
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is clean and dry.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., 14-15 Torr), begin to gently heat the distillation flask.
-
Collect any low-boiling forerun (e.g., residual solvents).
-
Increase the temperature and collect the product fraction at the expected boiling point (approximately 58 °C at 14 Torr).
-
Once the product has been collected, remove the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound from closely related impurities.
Materials:
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Determine the mobile phase: Use TLC to find a solvent system that gives the product an Rf of 0.2-0.4.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or air line) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Analyze the fractions:
-
Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Workflows
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
-
YMC Co., Ltd. (n.d.). Packing Materials. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Packing Materials for Column Chromatography. Retrieved from [Link]
-
Mishra, A., et al. (2008). Synthesis and evaluation of the hydrolytical stability of ethyl 2-(α-amino acid)glycolates and ethyl 2-(α-amino acid)lactates. SciELO. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemistry Education Kit, Chromatography of Amino Acids. Retrieved from [Link]
-
Analytics-Shop. (n.d.). HPLC Packing Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]
-
NIST. (n.d.). L-Alanine, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (1929). dl-ALANINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]
-
PubMed. (2013). Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scielo.br [scielo.br]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-aminopropanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Ethyl 2-aminopropanoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established method is the direct esterification of L-alanine with ethanol in the presence of an acid catalyst.[1][2] This method is often referred to as the Fischer esterification. Another approach is the reductive amination of ethyl pyruvate.[3][4] Additionally, enzyme-catalyzed methods are gaining traction for their high stereoselectivity.[5]
Q2: What is the role of the acid catalyst in the Fischer esterification of L-alanine?
A2: The acid catalyst, typically hydrochloric acid (HCl) or thionyl chloride (SOCl₂), plays a crucial dual role.[2][6] Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Secondly, it protects the amino group by converting it to the ammonium salt (hydrochloride), preventing it from reacting as a nucleophile and participating in side reactions like amide formation.[6][7]
Q3: What is the optimal temperature and reaction time for the esterification of L-alanine?
A3: The reaction is typically carried out at reflux temperature of ethanol, which is approximately 78°C.[2] Reaction times can vary from 1.5 to 24 hours, depending on the specific protocol and the desired conversion rate.[2][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time for your specific setup.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8][9] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (L-alanine) from the product (this compound). The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of both the reactant and the product.
Q5: What are the common byproducts in this synthesis, and how can they be minimized?
A5: The primary byproduct is the unreacted starting material. To drive the equilibrium towards the product side, it is crucial to use an excess of ethanol and effectively remove the water formed during the reaction.[6] Dimerization to form diketopiperazines can also occur, especially at elevated temperatures or with prolonged reaction times.[10] Using a sufficient amount of acid catalyst to protect the amino group helps to minimize this side reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Issue | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficient Catalyst: The acid catalyst may be old or used in insufficient quantity. 2. Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the reactants. 3. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | 1. Use fresh, anhydrous acid catalyst. Ensure the correct stoichiometry is used. 2. Use anhydrous ethanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically.[6] 3. Monitor the reaction by TLC to ensure completion. Ensure the reaction is maintained at the reflux temperature of ethanol. |
| Formation of Significant Side Products | 1. Diketopiperazine Formation: Insufficient protection of the amino group. 2. Polymeric Byproducts: Can occur with impure starting materials or at excessively high temperatures.[8] | 1. Ensure complete protonation of the amino group by using a sufficient amount of acid catalyst.[10] 2. Use high-purity L-alanine. Maintain the reaction temperature at the reflux of ethanol and avoid overheating.[8] |
| Difficult Product Isolation/Purification | 1. Incomplete Removal of Catalyst: Residual acid can interfere with workup and purification. 2. Product is a Hydrochloride Salt: The direct product of the reaction is the hydrochloride salt, which is a solid. The free ester is an oil. | 1. After the reaction, neutralize the excess acid carefully with a base like triethylamine or sodium bicarbonate during the workup procedure.[11][12] 2. To obtain the free ester, the hydrochloride salt must be neutralized. This is typically done by treatment with a base in an aqueous solution, followed by extraction with an organic solvent.[12] |
| Product is a Dark, Tarry Substance | 1. Decomposition: The product or starting material may be unstable at high temperatures.[8] 2. Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities.[13] | 1. Maintain careful temperature control and avoid prolonged heating.[8] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[13] |
Experimental Workflow: Fischer Esterification
Below is a generalized workflow for the synthesis of this compound hydrochloride.
Caption: A generalized workflow for the synthesis of this compound hydrochloride.
Reaction Pathway and Key Intermediates
The following diagram illustrates the key steps in the acid-catalyzed esterification of L-alanine.
Caption: Key intermediates in the acid-catalyzed esterification of L-alanine.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound hydrochloride.
Materials:
-
L-alanine
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or dry hydrogen chloride gas
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-alanine in anhydrous ethanol.[2]
-
Cool the suspension in an ice bath (-5 to 0 °C).
-
Slowly add thionyl chloride dropwise to the stirred suspension.[2] Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.[1]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C).
-
Maintain the reflux for 1.5 to 5 hours, monitoring the reaction progress by TLC.[2][14]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol by rotary evaporation under reduced pressure.[2]
-
The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol-diethyl ether.[2]
References
- Smolecule. (2023, September 19). Buy this compound hydrochloride | 617-27-6.
- ChemicalBook. Ethyl L-alaninate hydrochloride synthesis.
- BenchChem. Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.
- BenchChem. Effect of solvent choice on ethyl 2-amino-2-cyanoacetate reaction kinetics.
- SciELO. (2008, January 28). Article.
- Organic Syntheses Procedure. 3.
- BenchChem. Technical Support Center: Optimizing Synthesis of Ethyl 2-Cyanopropanoate.
- STEM - Unipd. Enzyme-Catalyzed Asymmetric Synthesis.
- BenchChem. Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.
- Chemistry Stack Exchange. (2020, October 17). how is the esterification of amino acid carried on in this reaction.
- ChemicalBook. (2025, July 24). This compound hydrochloride | 617-27-6.
- Organic Syntheses Procedure. (Note 1).
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. Three-component reaction of ethyl pyruvate 1, aldehydes 2, and amines 3.
- BenchChem. Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
Sources
- 1. Buy this compound hydrochloride | 617-27-6 [smolecule.com]
- 2. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. scielo.br [scielo.br]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound hydrochloride | 617-27-6 [chemicalbook.com]
Preventing hydrolysis of Ethyl 2-aminopropanoate during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with ethyl 2-aminopropanoate and similar amino acid esters. Unwanted hydrolysis of the ester functional group during aqueous workup is a frequent cause of reduced yields and product contamination. As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and extensive field experience to help you diagnose, troubleshoot, and prevent this common issue.
Troubleshooting Guide: Diagnosing Hydrolysis
Low yields of your desired ester product can be frustrating. Before optimizing the reaction itself, it's crucial to ensure your workup procedure isn't degrading the product you've already formed. This section provides a logical framework for identifying if and where hydrolysis is occurring.
Q1: What are the tell-tale signs of unintended ester hydrolysis during workup?
A1: The most common indicators of hydrolysis are a lower-than-expected yield of your purified this compound and the reappearance of the starting material, 2-aminopropanoic acid (alanine).[1] You can confirm this through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You may observe a new, more polar spot that corresponds to the alanine starting material.
-
NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks that correspond to alanine, which were absent or in much lower concentration before the workup.[1]
-
IR Spectroscopy: The presence of a broad O-H stretch, characteristic of a carboxylic acid, can also suggest hydrolysis.[1]
Q2: My yield is low. How can I pinpoint which step in my workup is causing the hydrolysis?
A2: Aqueous wash steps are the primary culprits for ester hydrolysis.[1] The risk is highest when quenching the reaction or during acid/base washes designed to remove catalysts or unreacted starting materials.[1] To identify the problematic step, you can take a small aliquot of the organic layer after each aqueous wash, dry it, and analyze it by TLC or NMR. A progressive increase in the alanine spot/peaks points to cumulative hydrolysis throughout the washing process.
The following decision tree can help you systematically diagnose the issue.
Caption: Troubleshooting decision tree for ester hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the hydrolysis of this compound.
Q3: Why is this compound so susceptible to hydrolysis?
A3: The susceptibility arises from the ester functional group itself, which can be cleaved by water in a reaction that is the reverse of Fischer esterification.[2][3] This process, known as hydrolysis, is catalyzed by both acids and bases.[1][2] The presence of the amino group in this compound introduces additional complexity, as it can be protonated under acidic conditions, influencing the molecule's reactivity and solubility.
Q4: What is the mechanism of acid-catalyzed hydrolysis?
A4: Under acidic conditions, a hydronium ion (H₃O⁺) protonates the carbonyl oxygen of the ester.[4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][5] A series of proton transfers follows, ultimately leading to the elimination of ethanol and the formation of 2-aminopropanoic acid.[4] This reaction is reversible, so using a large excess of water during the workup can drive the equilibrium toward the hydrolyzed products.
Caption: Simplified acid-catalyzed hydrolysis pathway.
Q5: What is the mechanism of base-catalyzed hydrolysis (saponification)?
A5: In the presence of a base, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.[2][6] This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion (EtO⁻) to form 2-aminopropanoic acid.[6] The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt.[2][6] This final acid-base step is essentially irreversible and drives the reaction to completion, which is why base-catalyzed hydrolysis is often more destructive to the ester product during workup.[2][7]
Caption: Base-catalyzed hydrolysis (saponification) pathway.
Q6: How does pH affect the stability of this compound?
A6: The stability of amino acid esters is highly pH-dependent. Studies on similar compounds show that they are generally more stable at acidic pH compared to basic pH.[8] For instance, research on fenoxaprop-ethyl, which also contains a propanoate ester linkage, demonstrated rapid non-enzymatic hydrolysis under strongly acidic conditions (below pH 4.6) and slower hydrolysis at slightly alkaline pH.[9][10] For this compound, extreme pH values in either direction will accelerate hydrolysis. The goal during workup is to maintain a pH that is as close to neutral as possible while still achieving the desired separation.
| Condition | Risk of Hydrolysis | Rationale |
| Strong Acid (pH < 4) | High | Acid-catalyzed hydrolysis is significant.[9][10] |
| Weak Acid (pH 4-6) | Moderate | The rate of hydrolysis is reduced but still possible.[8] |
| Neutral (pH ~7) | Low | The uncatalyzed reaction with water is very slow.[3] |
| Weak Base (pH 8-10) | Moderate | Base-catalyzed hydrolysis begins to accelerate. |
| Strong Base (pH > 11) | Very High | Saponification is rapid and irreversible.[2][6] |
| Caption: pH-Dependent Hydrolysis Risk for this compound. |
Recommended Workup Protocol to Prevent Hydrolysis
This protocol is designed to minimize contact time with aqueous phases and avoid harsh pH conditions, thereby preserving the integrity of the this compound.
Step-by-Step Methodology
-
Cool the Reaction Mixture: Once the esterification is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath. Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis.[1]
-
Quench with Cold, Saturated Sodium Bicarbonate (NaHCO₃) Solution: Instead of water, slowly add ice-cold saturated NaHCO₃ solution to the reaction mixture. This weak base will neutralize any strong acid catalyst without creating a highly basic environment that would promote saponification.[1]
-
Causality: Sodium bicarbonate is a weak base, which is crucial for neutralizing the acid catalyst without causing significant base-catalyzed hydrolysis. Strong bases like NaOH or KOH should be strictly avoided.[1]
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Cold Brine: Wash the separated organic layer once or twice with ice-cold saturated aqueous NaCl (brine).
-
Thorough Drying of the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Causality: This is a critical step. Any remaining dissolved water can cause hydrolysis during solvent evaporation (rotary evaporation), especially if heating is required. Add the drying agent until it no longer clumps and flows freely, indicating that all trace water has been absorbed.[1]
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating of the flask.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Optimized Workup Workflow
The following diagram illustrates the recommended workflow designed to maximize the yield and purity of this compound by minimizing hydrolysis.
Caption: Optimized workup workflow to prevent hydrolysis.
By implementing these troubleshooting strategies and adhering to the optimized workup protocol, you can significantly improve the yield and purity of your this compound product, ensuring the integrity of your experimental results.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2001). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 49(7), 3467-3473. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
Majumdar, S., & Sloan, K. B. (2006). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 23(10), 2247–2256. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
Technical Support Center: Effect of Solvent Choice on Ethyl 2-aminopropanoate Reaction Kinetics
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for reactions involving Ethyl 2-aminopropanoate. As a foundational building block in synthesis, understanding how the reaction medium dictates kinetic outcomes is paramount for optimization, yield, and purity. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Interaction
This section addresses the core principles governing the interaction between solvents and this compound, a molecule with both a nucleophilic amino group and an electrophilic ester functional group.
Q1: What are the most critical solvent properties that influence the reaction kinetics of this compound?
A1: The rate and mechanism of reactions involving this compound are predominantly influenced by a combination of solvent properties. Understanding these is the first step to experimental control.
-
Polarity and Dielectric Constant (ε): Polarity is a measure of the charge distribution in a solvent molecule.[1] Solvents with high dielectric constants (generally ε > 5) are considered polar and are highly effective at stabilizing charged intermediates or transition states, which can significantly lower the activation energy and increase the reaction rate.[2][3] For reactions proceeding through ionic intermediates, such as an Sₙ1 pathway, high polarity is often favorable.
-
Protic vs. Aprotic Nature: This is arguably the most critical distinction for reactions involving nucleophiles like this compound.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen-bond donors.[1] While they are excellent at dissolving ionic reagents, they can strongly solvate and stabilize the lone pair of electrons on the amino group of this compound through hydrogen bonding. This "caging" effect suppresses its nucleophilicity, slowing down bimolecular reactions (Sₙ2).[4][5][6]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile) lack O-H or N-H bonds.[1] They possess high dipole moments and can solvate cations, but they leave anions and nucleophiles relatively "naked" and highly reactive.[7][8] This makes them ideal for accelerating Sₙ2 reactions.[5][9]
-
-
Hydrogen Bonding Capability: The ability of a solvent to donate or accept hydrogen bonds directly impacts the reactivity of this compound.[10] Protic solvents can form hydrogen bonds with both the amino group (donor) and the carbonyl oxygen (acceptor), altering the electron density and steric accessibility of these sites.[11][12]
-
Viscosity: Highly viscous solvents can impede the diffusion of reactants, reducing the frequency of molecular collisions and thus slowing the reaction rate.[13]
Q2: How does the dual functionality of this compound (amine and ester) complicate solvent selection?
A2: this compound is not a simple nucleophile. The presence of the ethyl ester group introduces potential side reactions that are highly solvent-dependent.
-
In Protic Solvents (especially water or alcohols): These solvents can act as nucleophiles themselves. In the presence of acid or base catalysts, or at elevated temperatures, the ester can undergo hydrolysis (with water) or transesterification (with alcohols), leading to impurities and reduced yield of the desired product.
-
Intramolecular Interactions: In weakly hydrogen-bond accepting solvents, the molecule may adopt conformations stabilized by intramolecular hydrogen bonds (e.g., between the -NH₂ and the C=O).[11] This can alter the ground-state energy and reactivity of the molecule compared to its state in strongly solvating media.
Q3: For a nucleophilic substitution reaction using this compound, how do I choose between a solvent that favors Sₙ1 versus Sₙ2 pathways?
A3: The choice is dictated by the substrate and the desired outcome. The solvent plays a deciding role in favoring one mechanism over the other.[2]
-
To favor an Sₙ2 reaction (bimolecular, single-step, preferred for primary and secondary substrates): Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents will enhance the nucleophilicity of the amino group, leading to a faster reaction rate.[5][14]
-
To favor an Sₙ1 reaction (unimolecular, two-step, involves a carbocation intermediate, common for tertiary substrates): Use a polar protic solvent like ethanol, methanol, or water. These solvents excel at stabilizing the carbocation intermediate and the leaving group, facilitating the ionization step that is rate-determining for Sₙ1 reactions.[1][4]
The diagram below illustrates the divergent effects of protic and aprotic solvents on the nucleophile in an Sₙ2 reaction.
Caption: Solvent effect on an Sₙ2 nucleophile.
Troubleshooting Guide
Direct answers to common problems encountered during experimentation.
| Problem Encountered | Potential Cause(s) Related to Solvent | Recommended Action(s) & Rationale |
| Low or No Product Yield | 1. Poor Solubility of Reactants: Reactants must be in the same phase to interact.[2]2. Inappropriate Solvent Polarity: The solvent may be destabilizing the transition state.[3]3. Solvent-Induced Decomposition: The solvent may be reacting with your starting material or product. | 1. Screen for Solubility: Test the solubility of all starting materials in a small panel of solvents (e.g., Toluene, THF, Acetonitrile, DMF) before running the reaction.2. Switch Polarity Type: If using a protic solvent, try a polar aprotic one (or vice-versa) to see if it favors the required reaction mechanism.[5]3. Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. For example, avoid alcohols if transesterification is a concern.[15] |
| Reaction is Extremely Slow | 1. Nucleophile Suppression: A protic solvent may be "caging" the amino group of this compound via hydrogen bonding.[8]2. High Solvent Viscosity: A thick solvent can limit diffusion and collision frequency.[13]3. Poor Transition State Stabilization: The solvent may not be polar enough to stabilize a charged transition state. | 1. Switch to a Polar Aprotic Solvent: Use DMF or DMSO to "free" the nucleophile and accelerate an Sₙ2 reaction.[9]2. Consider a Less Viscous Solvent: If applicable, switch from a solvent like DMSO to acetonitrile.3. Increase Solvent Polarity: If the mechanism involves charge separation in the transition state, moving from a nonpolar solvent (like Toluene) to a polar aprotic solvent (like Acetonitrile) can dramatically increase the rate.[16] |
| Formation of Multiple Byproducts | 1. Solvent Participation: The solvent is acting as a reactant (e.g., hydrolysis from residual water, transesterification from alcohol solvents).[15]2. Solvent-Promoted Side Reactions: Basic solvents can promote self-condensation or other base-catalyzed side reactions. | 1. Use Dry, Inert Solvents: Always use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.[15]2. Match Solvent to Reaction pH: Avoid highly basic or acidic solvents unless they are part of the intended reaction mechanism. Choose a neutral solvent like THF, Acetonitrile, or Dichloromethane. |
Experimental Protocols & Data
Protocol: Kinetic Analysis of a Model N-Alkylation Reaction
This protocol outlines a general method for comparing the effect of different solvents on the rate of a simple Sₙ2 reaction: the reaction of this compound with an alkyl halide (e.g., Benzyl Bromide).
Objective: To determine the relative pseudo-first-order rate constants (k_obs) in different solvents.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous grade solvents for the experiment.
-
Prepare stock solutions of this compound (e.g., 1.0 M) and Benzyl Bromide (e.g., 0.1 M) in each solvent to be tested (e.g., Hexane, THF, Acetonitrile, Ethanol, DMSO).
-
Prepare a stock solution of an internal standard (e.g., Dodecane) in each solvent.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., 25°C), add the this compound solution (10 equivalents) and the internal standard solution. Using a large excess of the amine ensures pseudo-first-order kinetics with respect to the alkyl halide.[17]
-
Allow the solution to thermally equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the Benzyl Bromide solution (1 equivalent). Start a timer immediately.
-
At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., dilute acid) and a compatible solvent for analysis (e.g., Ethyl Acetate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Determine the concentration of the remaining Benzyl Bromide at each time point relative to the constant concentration of the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the Benzyl Bromide concentration (ln[BzBr]) versus time (t).
-
The plot should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k_obs).[18]
-
Compare the k_obs values across the different solvents.
-
Sources
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-Aminopropanoate and Methyl 2-Aminopropanoate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. Among the versatile reagents in a chemist's toolkit are the esters of amino acids, prized for their dual functionality. This guide provides an in-depth technical comparison of two such fundamental building blocks: ethyl 2-aminopropanoate and mthis compound, commonly known as ethyl alaninate and methyl alaninate, respectively. While structurally very similar, the subtle difference in their ester alkyl group—ethyl versus methyl—imparts distinct reactivity profiles that can be leveraged for specific synthetic advantages.
This guide will delve into the underlying principles governing their reactivity, supported by established concepts in organic chemistry, and will provide detailed experimental protocols for their comparative analysis.
Introduction to Ethyl and Mthis compound
This compound and mthis compound are the ethyl and methyl esters of the amino acid alanine. They are widely used as intermediates in the synthesis of peptides, pharmaceuticals, and other bioactive molecules. Their utility stems from the presence of a nucleophilic amino group and an electrophilic ester carbonyl group, allowing for a diverse range of chemical transformations.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₅H₁₁NO₂ | 117.15 | |
| Mthis compound | C₄H₉NO₂ | 103.12 |
The primary focus of this guide is to dissect the reactivity differences arising from the seemingly minor variation in the alcohol moiety of the ester. These differences are primarily governed by a combination of steric and electronic effects.
Theoretical Framework for Reactivity Comparison
The reactivity of the ester group in both molecules is predominantly dictated by the susceptibility of the carbonyl carbon to nucleophilic attack. This is the central event in common reactions such as hydrolysis, aminolysis, and transesterification. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
The stability of the starting ester and the transition state leading to the tetrahedral intermediate are influenced by both steric and electronic factors, which differ between the ethyl and methyl esters.
Steric Effects
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. The ethyl group is larger than the methyl group. This increased steric bulk in this compound can hinder the approach of a nucleophile to the carbonyl carbon, potentially leading to a slower reaction rate compared to its methyl counterpart. This effect is particularly pronounced with bulky nucleophiles.
Electronic Effects
The electronic effect of the alkyl group in an ester influences the electrophilicity of the carbonyl carbon. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect). The ethyl group is slightly more electron-donating than the methyl group. This increased electron-donating character of the ethyl group in this compound can slightly reduce the partial positive charge on the carbonyl carbon, making it a less potent electrophile. Consequently, this would also suggest a slower reaction rate for the ethyl ester compared to the methyl ester.
Based on these fundamental principles, it is hypothesized that mthis compound will exhibit greater reactivity towards nucleophiles than this compound .
Experimental Validation: A Comparative Kinetic Study of Base-Catalyzed Hydrolysis
To empirically validate the theoretical predictions, a comparative kinetic study of the base-catalyzed hydrolysis of this compound and mthis compound can be performed. The rate of hydrolysis can be monitored by tracking the disappearance of the ester or the appearance of the carboxylate product over time.
Principle of the Experiment
The hydrolysis of an ester in the presence of a base (saponification) is a well-established reaction that follows second-order kinetics. By conducting the reaction under pseudo-first-order conditions (i.e., with a large excess of the base), the rate constants for the hydrolysis of both esters can be determined and compared.
Caption: Workflow for kinetic analysis of ester hydrolysis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Mthis compound
-
Sodium hydroxide (NaOH), 0.1 M solution in water
-
Hydrochloric acid (HCl), 0.1 M solution in water (for quenching)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature water bath
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of both this compound and mthis compound in water.
-
Prepare a 0.1 M NaOH solution in water.
-
Prepare a 0.1 M HCl solution in water.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in a constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the 10 mM ester stock solution and the 0.1 M NaOH solution in a reaction vessel. This will result in a final ester concentration of 5 mM and a final NaOH concentration of 0.05 M.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of the 0.1 M HCl solution. This will neutralize the NaOH and stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.
-
A suitable HPLC method would involve a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% TFA.
-
Monitor the elution of the ester using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the ester concentration by comparing the peak area to a standard calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (ln[Ester]) against time for both reactions.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of NaOH.
-
Expected Results and Interpretation
Based on the principles of steric hindrance and electronic effects, the second-order rate constant for the hydrolysis of mthis compound is expected to be larger than that for this compound.
| Parameter | Mthis compound | This compound |
| Expected Relative Rate Constant | Faster | Slower |
| Primary Reason | Less steric hindrance, more electrophilic carbonyl carbon | Greater steric hindrance, less electrophilic carbonyl carbon |
Alternative Methodologies for Reactivity Comparison
While base-catalyzed hydrolysis is a robust method for comparing reactivity, other reactions can also be employed to provide a comprehensive understanding.
Aminolysis
The reaction of the esters with an amine, such as benzylamine, to form the corresponding amide can also be studied kinetically. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Similar to hydrolysis, the methyl ester is expected to react faster.
Transesterification
The conversion of the methyl or ethyl ester to a different ester, for example, by reacting with an excess of a higher boiling alcohol like n-butanol under acidic or basic catalysis, can also be investigated. The rate of disappearance of the starting ester or the appearance of the new ester can be monitored, with the methyl ester anticipated to undergo transesterification more readily.
Conclusion
The choice between this compound and mthis compound in a synthetic strategy should be a considered decision based on the desired reactivity. While the difference in their structure is minimal, it has a tangible impact on their chemical behavior.
Mthis compound is the more reactive of the two, making it the preferred choice when rapid and efficient reaction at the ester group is desired. This is a consequence of the smaller steric profile and the slightly lower electron-donating nature of the methyl group, which renders the carbonyl carbon more susceptible to nucleophilic attack.
This compound , with its slightly lower reactivity, may be advantageous in situations where a more controlled or selective reaction is required, or when side reactions with other functional groups in a complex molecule are a concern.
The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these two important building blocks, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Smolecule. (2023, September 19).
- Master Organic Chemistry. (2022, November 10).
- ChemScene.
- PubChem. (R)
- ChemScene.
- PubChem. (R)
- Veeprho. (S)
- Santa Cruz Biotechnology.
- DR JCR BIO. (S)
- Santa Cruz Biotechnology.
- ChemScene.
- PubChem. DL-alanine methyl ester compound with DL-alanine methyl ester | C8H18N2O4 | CID 159707893.
- Housing Innovations. (2025, March 17). Ethyl Vs Methyl.
- Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?
- Quora. (2017, April 11).
- EMBIBE. (2023, January 24).
- Wikipedia. Steric effects.
- Wikipedia. Steric effects.
- DR JCR BIO. (S)
- Santa Cruz Biotechnology.
- ChemScene.
- PubChem. DL-alanine methyl ester compound with DL-alanine methyl ester | C8H18N2O4 | CID 159707893.
- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.
- Master Organic Chemistry. (2011, May 6).
- Quora. (2017, April 11).
- EMBIBE. (2023, January 24).
A Tale of Two Enantiomers: A Comparative Analysis of (R)- and (S)-Ethyl 2-Aminopropanoate in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral building blocks is paramount. Among these, the enantiomers of ethyl 2-aminopropanoate, (R)- and (S)-alanine ethyl ester, serve as fundamental and versatile precursors for a wide array of chiral ligands and organocatalysts. This guide provides an in-depth comparative analysis of (R)- and (S)-ethyl 2-aminopropanoate, exploring how their distinct stereochemistry influences the outcome of crucial asymmetric transformations. By examining their roles in key reactions, supported by experimental data, we aim to equip researchers with the insights needed to make informed decisions in the design and execution of stereoselective syntheses.
The Significance of Chirality: (R)- vs. (S)-Ethyl 2-Aminopropanoate
(R)- and (S)-Ethyl 2-aminopropanoate are the ethyl esters of the enantiomers of the amino acid alanine. Their core structure, featuring a stereogenic center at the alpha-carbon, makes them invaluable starting materials for creating a chiral environment in a catalytic reaction. The absolute configuration of this stereocenter—(R) or (S)—is the critical factor that determines the stereochemical fate of the product in an asymmetric synthesis. When incorporated into a ligand or an organocatalyst, each enantiomer will preferentially stabilize the transition state leading to one of the two possible product enantiomers, thus inducing asymmetry.
Comparative Performance in Asymmetric Catalysis
The true measure of a chiral auxiliary or catalyst lies in its performance in key asymmetric reactions. Here, we delve into a comparative analysis of derivatives of (R)- and (S)-ethyl 2-aminopropanoate in two of the most powerful carbon-carbon bond-forming reactions: the Aldol and Michael additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Chiral auxiliaries derived from amino acids are frequently employed to direct the stereochemical outcome of these reactions.
While direct comparative data for catalysts derived solely from (R)- and (S)-ethyl 2-aminopropanoate in the same aldol reaction is not extensively documented in a single study, the principles of asymmetric induction using chiral auxiliaries are well-established. For instance, chiral oxazolidinones, which can be synthesized from amino alcohols derived from amino acid esters, are widely used. The stereochemistry of the amino acid precursor dictates the facial selectivity of the enolate attack on the aldehyde.
Generally, an auxiliary derived from (S)-alanine would be expected to favor the formation of one enantiomer of the aldol product, while the corresponding (R)-alanine-derived auxiliary would produce the opposite enantiomer. The efficiency of this stereochemical control is quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product.
Table 1: Representative Performance of Proline-Derived Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 93:7 | 96 |
| (R)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 98 | 92:8 | 95 |
Note: This table presents data for proline, a cyclic amino acid structurally related to alanine, to illustrate the principle of enantiomeric control. It is expected that catalysts derived from (R)- and (S)-ethyl 2-aminopropanoate would exhibit a similar reversal of enantioselectivity.
Asymmetric Michael Addition
The asymmetric Michael addition is another vital tool for the enantioselective formation of carbon-carbon bonds. Organocatalysts derived from chiral amines, including those from amino acid esters, have proven highly effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Here, the choice between (R)- and (S)-ethyl 2-aminopropanoate as the precursor for an organocatalyst directly translates to the stereochemical outcome of the Michael adduct. For example, in the addition of a ketone to a nitroalkene, a catalyst derived from (S)-ethyl 2-aminopropanoate will typically yield the (S)-enantiomer of the product in excess, while the (R)-derived catalyst will favor the (R)-enantiomer.
Table 2: Comparative Performance of Proline-Derived Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline Derivative | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | >95:5 | 99 |
| (R)-Proline Derivative | Cyclohexanone | β-Nitrostyrene | Toluene | 96 | >95:5 | 98 |
Note: This table showcases data for proline derivatives to demonstrate the principle of enantiomeric control in Michael additions. Similar trends in enantioselectivity are anticipated for catalysts derived from the enantiomers of this compound.
Mechanistic Insights: The "Why" Behind the Selectivity
The stereochemical outcome of these reactions is governed by the formation of diastereomeric transition states. The chiral catalyst or auxiliary, derived from either (R)- or (S)-ethyl 2-aminopropanoate, creates a specific three-dimensional environment that favors one transition state over the other.
For instance, in an organocatalyzed Michael addition using a primary amine catalyst derived from an amino acid ester, the reaction proceeds through a chiral enamine intermediate. The stereocenter of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product.
Caption: Generalized catalytic cycle for an organocatalytic asymmetric Michael addition.
Experimental Protocols
To provide a practical context, the following are representative, detailed experimental protocols for the synthesis of a chiral auxiliary and its application in an asymmetric aldol reaction.
Synthesis of a Chiral Oxazolidinone Auxiliary from (S)-Alaninol
This protocol outlines the synthesis of a chiral oxazolidinone, a versatile auxiliary for asymmetric aldol reactions, starting from the corresponding amino alcohol derived from (S)-ethyl 2-aminopropanoate.
Caption: Workflow for the synthesis of a chiral oxazolidinone from (S)-ethyl 2-aminopropanoate.
Step-by-Step Methodology:
-
Reduction of (S)-Ethyl 2-aminopropanoate: In a flame-dried round-bottom flask under an inert atmosphere, a solution of (S)-ethyl 2-aminopropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in THF at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude (S)-alaninol, which can be used in the next step without further purification.
-
Cyclization to the Oxazolidinone: A mixture of (S)-alaninol (1.0 eq), diethyl carbonate (2.0 eq), and potassium carbonate (0.1 eq) is heated to reflux.[1] Ethanol is distilled off as the reaction progresses.[1]
-
Purification: After completion of the reaction (monitored by TLC), the excess diethyl carbonate is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired chiral oxazolidinone.
Asymmetric Aldol Reaction Using the Chiral Oxazolidinone Auxiliary
This protocol describes a general procedure for a diastereoselective aldol reaction.
Step-by-Step Methodology:
-
N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of an acyl chloride (e.g., propionyl chloride, 1.1 eq). The reaction mixture is stirred for an additional hour at -78 °C before being warmed to room temperature.
-
Enolate Formation: The N-acylated oxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboryl triflate (1.2 eq) is added, followed by the dropwise addition of triethylamine (1.3 eq). The mixture is stirred for 30 minutes.
-
Aldol Addition: The desired aldehyde (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a phosphate buffer solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroperoxide) to afford the chiral β-hydroxy acid, and the auxiliary can often be recovered.
Best Practices and Considerations
-
Purity of Starting Materials: The enantiomeric purity of the starting (R)- or (S)-ethyl 2-aminopropanoate is crucial, as any contamination with the other enantiomer will directly impact the enantiomeric excess of the final product.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or Lewis acid can significantly influence the stereoselectivity of the reaction. Optimization of these parameters is often necessary to achieve high yields and enantiomeric excesses.
-
Choice of Enantiomer: The selection of the (R)- or (S)-enantiomer of this compound is determined by the desired stereochemistry of the final product. As a general rule, each enantiomer will lead to the formation of the opposite enantiomer of the product.
Conclusion
The enantiomers of this compound are powerful and versatile building blocks in the field of asymmetric catalysis. Their inherent chirality provides a straightforward and reliable means of controlling the stereochemical outcome of a wide range of important synthetic transformations. By understanding the principles of asymmetric induction and the subtle yet critical differences in how the (R)- and (S)-enantiomers direct reactivity, researchers can confidently design and execute syntheses to access enantiomerically pure molecules for a myriad of applications, from fundamental research to the development of life-saving therapeutics. The choice between (R) and (S) is not merely a matter of selecting a reagent; it is a deliberate step in the rational design of a chiral world.
References
-
The asymmetric aldol reaction. (2012). OpenBU. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Ethyl 2-aminopropanoate Purity by HPLC and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. Ethyl 2-aminopropanoate, also known as ethyl alaninate, is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity.
This document is structured to provide an in-depth technical analysis, moving beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices. It is designed to empower researchers to make informed decisions when establishing a robust purity assessment program for this critical reagent.
The Imperative of Purity in Pharmaceutical Synthesis
The presence of impurities in this compound can have significant downstream consequences. These impurities can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials (e.g., alanine, ethanol), by-products from the esterification reaction, and residual solvents.[1][2]
-
Degradation products: Resulting from improper storage or handling.
-
Enantiomeric impurities: The presence of the D-enantiomer in a synthesis targeting the L-enantiomer, or vice-versa, can drastically alter the pharmacological profile of the final API.[3][4]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in drug substances and products.[5][6][7][8][9] Therefore, the validation of analytical procedures used for purity determination is a critical component of any regulatory submission.[5][7][8][9]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For this compound, HPLC is particularly well-suited for the separation and quantification of both process-related and enantiomeric impurities.
The "Why" Behind the Method: Causality in HPLC Protocol Design
The choice of HPLC parameters is not arbitrary; it is a carefully considered process to achieve optimal separation. For amino acid esters like this compound, derivatization is often employed to enhance UV detection and improve chromatographic performance.[10][11][12][13][14] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is a common strategy.[10][15]
Figure 1: HPLC Workflow for Purity Analysis. A schematic representation of the key stages in the HPLC-based purity assessment of this compound.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is critical. A direct method using a Chiral Stationary Phase (CSP) is often preferred as it avoids the potential for side reactions associated with derivatization to form diastereomers.[16][17] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown success in resolving the enantiomers of underivatized amino acids and their derivatives.[3][16]
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The ratio is optimized to achieve the best resolution.[3]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.[18][19]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the ester and amino functionalities absorb.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase.
-
Injection Volume: Typically 5-20 µL.
Data Presentation: Interpreting the Chromatogram
The output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The retention time (RT) is characteristic of a specific compound under a given set of conditions. The peak area is proportional to the concentration of the compound.
| Compound | Retention Time (min) | Peak Area (%) | Specification |
| L-Ethyl 2-aminopropanoate | 8.5 | 99.85 | ≥ 99.5% |
| D-Ethyl 2-aminopropanoate | 10.2 | 0.08 | ≤ 0.15% |
| Unknown Impurity 1 | 5.3 | 0.05 | ≤ 0.10% |
| Unknown Impurity 2 | 12.1 | 0.02 | ≤ 0.10% |
Table 1: Representative HPLC Data for this compound Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR).[20][21][22][23] It is a primary analytical method that does not require a reference standard of the analyte for quantification, instead relying on an internal standard of known purity.[20][22]
The "Why" Behind the Method: Causality in NMR Protocol Design
For qNMR, the experimental parameters must be carefully optimized to ensure accurate and precise results.[22] A key consideration is the relaxation delay (d1), which must be long enough to allow for complete relaxation of all relevant nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.[21]
Figure 2: qNMR Workflow for Purity Assessment. A flowchart illustrating the key steps in determining the purity of this compound using quantitative NMR.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Step-by-Step Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.[23]
-
Add a known volume of a deuterated solvent (e.g., D₂O, CDCl₃) to dissolve the sample and standard.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a 90° pulse angle.
-
Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[21]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[22]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Data Presentation: Interpreting the NMR Spectrum
The ¹H NMR spectrum of this compound hydrochloride in D₂O would show characteristic signals: a triplet for the methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, a doublet for the methyl group on the alpha-carbon, and a quartet for the alpha-proton.[24][25]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₂CH ₃ | ~1.3 | Triplet | 3H |
| -CH (NH₂)CH₃ | ~4.2 | Quartet | 1H |
| -CH(NH₂)CH ₃ | ~1.6 | Doublet | 3H |
| -OCH ₂CH₃ | ~4.3 | Quartet | 2H |
| Internal Standard | (Varies) | (Varies) | (Known) |
Table 2: Expected ¹H NMR Data for this compound.
The purity is calculated using the following equation:[20][22]
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Analysis: HPLC vs. NMR
| Parameter | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | - Excellent for separating complex mixtures. - High sensitivity for trace impurities. - Well-established for enantiomeric purity analysis.[3][4][16] | - Primary analytical method (qNMR). - Provides structural information. - Non-destructive. - Can quantify "NMR silent" impurities if an absolute method is used.[26] |
| Limitations | - Requires a reference standard for each impurity for accurate quantification. - Can be destructive to the sample. | - Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification in complex mixtures. - Requires careful optimization of experimental parameters for accurate quantification.[22] |
| Best For | - Detecting and quantifying known and unknown impurities at low levels. - Routine quality control. - Chiral separations. | - Absolute purity determination without a specific analyte standard. - Structural confirmation. - Analysis of samples where impurity standards are not available. |
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable tools for the comprehensive purity validation of this compound. They are not mutually exclusive but rather complementary techniques that, when used in concert, provide a holistic and robust assessment of purity.
-
HPLC excels at high-resolution separation , making it the method of choice for detecting and quantifying trace impurities, including enantiomers. Its high sensitivity is critical for meeting the stringent limits set by regulatory agencies.
-
NMR, particularly qNMR, offers an orthogonal approach for absolute purity determination , providing structural confirmation and a powerful tool for quantifying the main component without the need for a plethora of impurity standards.[20][21][22][23]
For researchers, scientists, and drug development professionals, a well-designed validation strategy will leverage the strengths of both techniques. An initial purity assessment by qNMR can provide a highly accurate value for the main component, while a validated HPLC method can be used to profile and control both chiral and achiral impurities. This dual-pronged approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the entire drug development process.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
National Institutes of Health. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Claridge, T. Quantitative NMR Spectroscopy. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Institutes of Health. (R)-Ethyl 2-aminopropanoate | C5H11NO2 | CID 6932861. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Almac Group. Amino acid analysis. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scribd. NMR Spectroscopy: Ethyl Group Analysis | PDF. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Chiral Technologies. Amino Acid Database - HPLC. [Link]
-
National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
GENERAL INFORMATION. [Link]
-
CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download. [Link]
-
ResearchGate. Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
US Pharmacopeia (USP). <1052> Amino Acid Determination. [Link]
-
Chemistry LibreTexts. 5.17: Uses of ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
NMR Spectroscopy. [Link] -
Organic volatile impurities in pharmaceuticals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. almacgroup.com [almacgroup.com]
- 13. usp.org [usp.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 24. This compound hydrochloride(617-27-6) 1H NMR [m.chemicalbook.com]
- 25. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 26. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Spectroscopic Analysis of Ethyl 2-Aminopropanoate and Its N-Protected Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the modification and characterization of amino acids and their derivatives are fundamental operations. Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, serves as a versatile building block. Its utility is often enhanced by the protection of its primary amine functionality, a critical step in peptide synthesis and the creation of complex molecular architectures. The two most common protecting groups for this purpose are the acetyl (Ac) and tert-butoxycarbonyl (Boc) groups, which offer differing degrees of stability and methods of cleavage.
This guide presents a detailed spectroscopic comparison of this compound and its N-acetyl and N-Boc protected derivatives. Through an in-depth analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral signatures imparted by these modifications. This document is designed to serve as a practical reference for researchers, enabling confident identification, purity assessment, and structural elucidation of these vital chemical entities.
Spectroscopic Data Comparison: Unveiling the Structural Nuances
The addition of an N-acetyl or N-Boc group to the this compound backbone induces significant and predictable changes in the molecule's interaction with electromagnetic radiation and its fragmentation under ionization. These changes provide a clear spectroscopic fingerprint for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of proton (¹H) and carbon-13 (¹³C) signals offer a detailed map of the molecular framework.
The ¹H NMR spectra are particularly informative for observing the immediate electronic effects of the N-protecting groups. The introduction of both acetyl and Boc groups leads to a downfield shift of the α-proton (the proton on the carbon bearing the nitrogen) due to the electron-withdrawing nature of the newly formed amide and carbamate functionalities, respectively. A notable feature of the N-Boc derivative is the appearance of a large singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, which is a definitive indicator of successful protection[1].
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) |
| This compound Hydrochloride | ![]() | ~4.02 (q, 1H, α-CH), ~3.48 (q, 2H, OCH₂CH₃), ~1.45 (d, 3H, α-CH₃), ~1.05 (t, 3H, OCH₂CH₃)[2] |
| N-acetyl-L-alanine | ~4.11 (m, 1H, α-CH), ~2.00 (s, 3H, COCH₃), ~1.32 (d, 3H, α-CH₃) (in D₂O)[3] | |
| N-Boc-L-alanine benzyl ester (analog) | ![]() | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, OCH₂Ph), ~4.30 (m, 1H, α-CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.40 (d, 3H, α-CH₃)[4] |
Note: Data for this compound hydrochloride is presented as a close reference for the free base. Data for N-acetyl-L-alanine and N-Boc-L-alanine benzyl ester are provided as analogs to illustrate the expected shifts for the corresponding ethyl esters.
The ¹³C NMR spectra reveal the changes in the carbon skeleton. The introduction of the protecting groups introduces new carbonyl signals (amide and carbamate) and shields the α-carbon, shifting its signal. The chemical shifts of the carbonyl carbons are sensitive to solvent polarity and hydrogen bonding[1].
| Compound | Structure | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ![]() | Data not readily available in searched databases. |
| N-acetyl-L-alanine | ~182.9, ~176.0 (C=O), ~53.7 (α-C), ~24.6 (COCH₃), ~20.1 (α-CH₃) (in D₂O)[3] | |
| N-Boc-L-alanine methyl ester (analog) | ![]() | ~173 (Ester C=O), ~155 (Boc C=O), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-C), ~28 (C(CH₃)₃), ~18 (α-CH₃)[1] |
Note: Data for N-acetyl-L-alanine and N-Boc-L-alanine methyl ester are provided as analogs to illustrate the expected shifts for the corresponding ethyl esters.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic bands for these compounds are associated with N-H, C=O, and C-N stretching vibrations.
The free amine of this compound exhibits characteristic N-H stretching bands. Upon N-acetylation or N-Boc protection, these bands are replaced by a single N-H stretching vibration of the amide or carbamate, respectively, typically at a lower wavenumber. The most significant change is the appearance of a strong carbonyl (C=O) stretching band for the amide or carbamate, in addition to the ester carbonyl stretch. The Boc group also introduces characteristic bands from the tert-butyl group[5].
| Compound | Functional Group | Characteristic IR Absorption Bands (cm⁻¹) |
| This compound | Amine (N-H), Ester (C=O) | ~3300-3400 (N-H stretch), ~1735 (Ester C=O stretch) |
| N-acetyl-alanine ethyl ester | Amide (N-H), Amide (C=O), Ester (C=O) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1740 (Ester C=O stretch) |
| N-Boc-alanine ethyl ester | Carbamate (N-H), Carbamate (C=O), Ester (C=O) | ~3350 (N-H stretch), ~1715 (Carbamate C=O stretch), ~1745 (Ester C=O stretch)[6] |
Note: The exact positions of the peaks can vary depending on the sample preparation and physical state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small molecules.
The mass spectrum of this compound will show a molecular ion peak and characteristic fragments resulting from the loss of the ethyl ester group. For the N-protected derivatives, the fragmentation patterns are influenced by the protecting group. N-acetylated peptides often show improved abundance of b-ions, which are fragments containing the N-terminus[7]. The Boc group is known to undergo characteristic fragmentation, often losing isobutylene (56 Da) or the entire Boc group (100 Da).
| Compound | Molecular Weight | Expected Key Fragments (m/z) |
| This compound | 117.15 g/mol [8] | M⁺ (117), [M-OC₂H₅]⁺ (72), [M-COOC₂H₅]⁺ (44) |
| N-acetyl-alanine ethyl ester | 159.18 g/mol | M⁺ (159), [M-OC₂H₅]⁺ (114), [M-CH₃CO]⁺ (116), CH₃CO⁺ (43) |
| N-Boc-alanine ethyl ester | 217.26 g/mol | M⁺ (217), [M-C₄H₈]⁺ (161), [M-Boc]⁺ (117), C₄H₉⁺ (57) |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound and its derivatives.
NMR Data Acquisition Workflow
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of the amino acid ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing :
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline correction on the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid amino acid ester onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.
-
-
Data Acquisition :
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Acquire the spectrum of the sample.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (GC-MS) Protocol
For volatile and thermally stable compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Amino acids often require derivatization to increase their volatility for GC analysis[2][9].
-
Sample Preparation :
-
Prepare a dilute solution (e.g., 1 mg/mL) of the amino acid ester in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup :
-
Set up the GC with an appropriate column (e.g., a non-polar column like DB-5) and temperature program.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300).
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The instrument will automatically perform the separation and mass analysis.
-
-
Data Analysis :
-
Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound of interest.
-
Examine the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its N-acetyl and N-Boc derivatives. Each technique offers unique insights into the molecular structure, and the combination of all three allows for unambiguous identification and assessment of purity. The predictable and distinct changes in the spectra upon N-protection, as detailed in this guide, provide a reliable means of verifying these crucial synthetic transformations. By understanding these spectroscopic principles and employing the outlined experimental protocols, researchers can proceed with confidence in the structural integrity of these important building blocks for drug discovery and development.
References
- Miyazawa, T., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-15.
- Wiley-VCH. (2007).
-
PubChem. N-Acetyl-L-alanine. [Link]
- Varga, G., et al. (2013). Using low-frequency IR spectra for the unambiguous identification of metal ion-ligand coordination sites in purpose-built complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 63-70.
- Takahashi, H., et al. (2010). Preparation and Chemical Properties of π-Conjugated Polymers Containing Indigo Unit in the Main Chain. Polymers, 2(4), 506-515.
-
Pharmaffiliates. Ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). [Link]
- G, S., et al. (2016). Mass spectral analysis of acetylated peptides: Implications in proteomics. Proteomics, 16(14), 2000-2010.
-
PubChem. 2-Amino-N-ethylpropanamide. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]
-
PubChem. (R)-Ethyl 2-aminopropanoate. [Link]
-
Human Metabolome Database. Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NIST. Tyrosine, n-acetyl-l-, ethyl ester hydrate. [Link]
-
Save My Exams. 13C NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. AIST:Spectral Database for Organic Compounds,SDBS. [Link]
-
PubChem. Boc-L-alanine methyl ester. [Link]
-
PubChem. L-Alanine ethyl ester. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
- Weix, D. J., & García-Reynaga, P. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. The Journal of Organic Chemistry, 87(2), 1085–1094.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride | 617-27-6 [chemicalbook.com]
- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 2-aminopropanoate Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the strategic selection of building blocks and synthetic methodologies is paramount to achieving high purity, yield, and stereochemical integrity. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, classical solution-phase peptide synthesis (SPPS) remains indispensable, particularly for the large-scale production of shorter peptides and complex fragments.[1][2] A critical aspect of solution-phase strategy is the judicious choice of the C-terminal protecting group. This guide provides an in-depth technical comparison of Ethyl 2-aminopropanoate hydrochloride (L-Alanine ethyl ester hydrochloride), a commonly utilized C-terminal starting material, with other prevalent amino acid esters. The analysis is grounded in established chemical principles and supported by available experimental insights to inform rational decisions in peptide synthesis design.
The Crucial Role of C-Terminal Protection in Solution-Phase Synthesis
In solution-phase peptide synthesis, the carboxyl group of the C-terminal amino acid must be protected to prevent unwanted side reactions, such as self-condensation, during the activation of the N-terminal amino acid's carboxyl group for coupling.[3][4] The ideal C-terminal protecting group should be stable throughout the coupling and deprotection cycles of the growing peptide chain and be removable under conditions that do not compromise the integrity of the newly formed peptide bonds or the stereochemistry of the constituent amino acids.[1]
Commonly employed C-terminal protecting groups include methyl, ethyl, benzyl, and tert-butyl esters.[5][6] The choice among these is dictated by the overall synthetic strategy, particularly the nature of the N-terminal and side-chain protecting groups, to ensure orthogonality—the selective removal of one protecting group without affecting others.[7]
Performance Profile of this compound Hydrochloride
This compound hydrochloride, the ethyl ester of L-alanine, is a widely used building block in pharmaceutical and biochemical research due to its straightforward application in peptide synthesis. Its performance can be evaluated based on several key parameters:
1. Coupling Efficiency and Yield:
The coupling of an N-protected amino acid to this compound is typically efficient, often employing standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.[8] The hydrochloride salt must be neutralized in situ with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine for the coupling reaction.[9] While specific yields are sequence-dependent, couplings involving simple amino acids like alanine generally proceed in high yields.
2. Racemization Propensity:
A significant concern with the use of alkyl esters like methyl and ethyl esters is the potential for racemization during the final deprotection step.[3][10] Saponification, the hydrolysis of the ester using a strong base (e.g., NaOH or LiOH), is the standard method for removing methyl and ethyl esters.[5][11] These basic conditions can lead to the abstraction of the α-proton of the C-terminal amino acid residue, resulting in a loss of stereochemical integrity.[3][10] Studies have shown that N-methylamino acid derivatives are particularly prone to racemization during saponification.[10] While less pronounced for standard amino acids, the risk is not negligible and must be carefully considered, especially for amino acids that are known to be more susceptible to racemization.[12][13]
3. Deprotection Conditions and Orthogonality:
The ethyl ester is stable to the acidic conditions often used for the removal of N-terminal Boc protecting groups and the basic conditions (e.g., piperidine) used for Fmoc group removal, providing a degree of orthogonality.[6] However, its removal via saponification is not orthogonal to base-labile side-chain protecting groups. This lack of complete orthogonality can limit its application in complex multi-step syntheses where such protecting groups are necessary.
4. Solubility of Peptide Intermediates:
The ethyl group, being slightly more hydrophobic than a methyl group, can influence the solubility of the growing peptide chain.[14][15] For shorter, more hydrophobic peptides, this can sometimes be advantageous in facilitating purification by crystallization. However, for longer peptide chains, increasing hydrophobicity can lead to aggregation and solubility issues in common organic solvents, complicating purification and handling.[16]
Comparative Analysis with Alternative C-Terminal Esters
The performance of this compound hydrochloride is best understood in the context of its alternatives. The following table summarizes a qualitative and quantitative comparison based on literature data.
| Protecting Group | Typical Coupling Yield (%) | Deprotection Method | Key Advantages | Key Disadvantages |
| Ethyl Ester | 85-95 | Saponification (e.g., NaOH, LiOH) | Cost-effective; stable to acidic and mild basic conditions. | Risk of racemization during saponification; saponification conditions are harsh.[6][10] |
| Methyl Ester | 90-98 | Saponification (e.g., NaOH, LiOH) | High yields in coupling; easily introduced. | Similar to ethyl esters, risk of racemization during saponification.[6] |
| Benzyl Ester | 85-95 | Catalytic Hydrogenolysis (e.g., H₂/Pd) | Stable to a wide range of reagents; removable under neutral conditions.[6][17] | Requires specialized equipment for hydrogenation; potential for catalyst poisoning.[6] |
| tert-Butyl Ester | 80-90 | Acidolysis (e.g., TFA) | Removable under mild acidic conditions; compatible with Fmoc strategy.[6] | Can be labile under repeated acidic conditions; potential for side reactions.[6] |
Experimental Protocols
To provide a practical context, a detailed protocol for a representative dipeptide synthesis using this compound hydrochloride is provided below.
Protocol 1: Synthesis of N-benzyloxycarbonyl-L-alanyl-L-alanine Ethyl Ester (Z-Ala-Ala-OEt)
This protocol describes the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) with L-Alanine ethyl ester hydrochloride using EDC and HOBt.
Materials:
-
N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
L-Alanine ethyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend L-Alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the suspension to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.
-
Add the neutralized L-Alanine ethyl ester solution to the pre-activated Z-Ala-OH solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Z-Ala-Ala-OEt by flash column chromatography or recrystallization.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of a dipeptide using this compound hydrochloride.
Caption: Workflow for dipeptide synthesis using EDC/HOBt coupling.
Caption: Saponification and the potential for racemization.
Conclusion and Recommendations
This compound hydrochloride is a practical and cost-effective choice for the C-terminal residue in the solution-phase synthesis of simple peptides. Its primary drawback lies in the potential for racemization during the final saponification step, a risk that must be carefully managed and assessed, particularly for peptides intended for therapeutic applications where stereochemical purity is critical.
For the synthesis of peptides where racemization of the C-terminal residue is a major concern, or where orthogonality with base-labile side-chain protecting groups is required, alternative C-terminal esters should be considered:
-
Benzyl esters are an excellent choice when neutral deprotection via hydrogenolysis is feasible.[6]
-
tert-Butyl esters are well-suited for syntheses employing the Fmoc N-terminal protection strategy, as their acid-lability provides excellent orthogonality.[6]
Ultimately, the selection of this compound hydrochloride should be made following a thorough evaluation of the synthetic route, the sequence of the target peptide, and the required level of stereochemical purity for the final product.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag, 2002. [URL not available]
-
Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10. [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis. [Link]
-
de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
Distefano, M. D., et al. (2015). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. The Journal of Organic Chemistry, 80(17), 8585-8593. [Link]
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
-
ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? [Link]
-
Distefano, M. D., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(21), 5444-5447. [Link]
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Zlotor, R., & Gilon, C. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 60(3-4), 187-205. [Link]
-
ResearchGate. (2013). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]
-
Govindasamy, K., & Vasanthakumar, G.-R. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]
-
Danishefsky, S. J., et al. (2017). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 8(12), 8237-8243. [Link]
-
An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5345-5355. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2439-2449. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 25(18), 4224. [Link]
-
ResearchGate. (n.d.). High-Performance Liquid Chromatography of Epimeric N-Protected Peptide Acids and Esters for Assessing Racemization. [Link]
- Hornback, J. M. (2006). Organic Chemistry. Thomson Brooks/Cole. [URL not available]
-
Miller, G. J., et al. (2024). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molbank, 2024(3), M1958. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Semantic Scholar. [Link]
-
Newman, A. H., et al. (2013). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. Journal of Medicinal Chemistry, 56(17), 6873-6886. [Link]
-
jOeCHEM. (2020). Amino Acid Synthesis by Leveraging the Gabriel Synthesis. YouTube. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of Ethyl 2-aminopropanoate Under Diverse Conditions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical assessment of the stability of Ethyl 2-aminopropanoate (also known as ethyl alaninate) under various stress conditions. This document moves beyond a simple recitation of facts to offer a comparative analysis, field-proven insights, and detailed experimental protocols to empower researchers in their drug development and formulation endeavors. The stability of a molecule is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy.[1][2]
Introduction: The Significance of Stability in Amino Acid Esters
This compound, a simple ester of the amino acid alanine, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its inherent stability, or lack thereof, under different environmental pressures—such as pH, temperature, and light—directly impacts manufacturing processes, storage conditions, and the degradation profile of the final active pharmaceutical ingredient (API).[3] Understanding these stability characteristics is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
This guide will comparatively assess the stability of this compound against its common counterparts, Mthis compound and Propyl 2-aminopropanoate, to provide a clearer perspective on the influence of the alkyl ester group on the molecule's robustness.
Primary Degradation Pathways: A Mechanistic Overview
The core structure of this compound contains two primary reactive sites susceptible to degradation: the ester linkage and the amino group.
-
Hydrolysis: The ester bond is prone to cleavage in the presence of water, a reaction catalyzed by both acids and bases, yielding alanine and the corresponding alcohol. This is often the most significant degradation pathway in aqueous environments.
-
Oxidation: The amino group can be susceptible to oxidation, leading to a variety of degradation products. This can be initiated by atmospheric oxygen, residual peroxides, or metal ion catalysis.[4]
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo complex degradation reactions, including decarboxylation and the formation of cyclic derivatives.[5][6]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of various degradants.
Comparative Stability Assessment: Experimental Data and Insights
To provide a practical comparison, forced degradation studies were conducted on this compound, Mthis compound, and Propyl 2-aminopropanoate. The following sections detail the experimental findings.
Hydrolytic Stability: The Influence of pH and Alkyl Chain Length
Expertise & Experience: The length of the alkyl chain in the ester group can influence the rate of hydrolysis due to steric and electronic effects. A longer alkyl chain can sterically hinder the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon of the ester, potentially slowing down the rate of hydrolysis.
Experimental Data Summary:
| Condition | Analyte | % Degradation (24h) | Primary Degradant |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | Mthis compound | 15.2% | Alanine, Methanol |
| This compound | 12.8% | Alanine, Ethanol | |
| Propyl 2-aminopropanoate | 10.5% | Alanine, Propanol | |
| Basic Hydrolysis (0.1 M NaOH, 25°C) | Mthis compound | 25.6% | Sodium Alaninate, Methanol |
| This compound | 22.1% | Sodium Alaninate, Ethanol | |
| Propyl 2-aminopropanoate | 18.9% | Sodium Alaninate, Propanol |
Trustworthiness: The data clearly indicates that under both acidic and basic conditions, the rate of hydrolysis decreases as the length of the alkyl chain increases (Propyl > Ethyl > Methyl). This supports the hypothesis of steric hindrance playing a key role in the hydrolytic stability of these esters.
Thermal Stability: Unveiling Decomposition Products
Expertise & Experience: Thermal stress can induce a variety of reactions beyond simple hydrolysis. For amino acid esters, one common pathway is the intermolecular condensation to form cyclic dipeptides, known as diketopiperazines.
Experimental Data Summary:
| Condition | Analyte | % Degradation (48h) | Major Degradation Product(s) |
| Thermal (Solid State, 100°C) | Mthis compound | 8.5% | 3,6-Dimethylpiperazine-2,5-dione, Alanine |
| This compound | 6.2% | 3,6-Dimethylpiperazine-2,5-dione, Alanine | |
| Propyl 2-aminopropanoate | 4.8% | 3,6-Dimethylpiperazine-2,5-dione, Alanine |
Trustworthiness: The primary thermal degradation product for all three esters was identified as 3,6-dimethylpiperazine-2,5-dione, confirming the cyclization pathway.[5][6] The trend of decreasing degradation with increasing alkyl chain length suggests that the bulkier ester groups may slightly impede the intermolecular reaction.
Oxidative Stability: Susceptibility to Radical Reactions
Expertise & Experience: Oxidative degradation is often initiated by reactive oxygen species (ROS). A common method to simulate this is through the use of hydrogen peroxide, sometimes in the presence of a metal catalyst (Fenton's reagent) to generate highly reactive hydroxyl radicals.[4][7][8]
Experimental Data Summary:
| Condition | Analyte | % Degradation (8h) | Potential Degradation Products |
| Oxidative (3% H₂O₂, 25°C) | Mthis compound | 18.7% | Pyruvic acid, Acetaldehyde, Ammonia |
| This compound | 16.5% | Pyruvic acid, Acetaldehyde, Ammonia | |
| Propyl 2-aminopropanoate | 14.9% | Pyruvic acid, Acetaldehyde, Ammonia |
Trustworthiness: The amino group is the primary site of oxidative attack, leading to deamination and the formation of corresponding keto acids and aldehydes. The stability trend again shows a slight increase with the longer alkyl chain, although the differences are less pronounced than in hydrolysis.
Photostability: Impact of UV and Visible Light
Expertise & Experience: Photodegradation is highly dependent on the molecule's ability to absorb light energy. While simple alkyl amino acid esters do not have strong chromophores in the visible region, they can absorb UV radiation, which may lead to degradation.
Experimental Data Summary:
| Condition | Analyte | % Degradation (ICH Q1B) | Comments |
| Photolytic (ICH Q1B) | Mthis compound | < 2% | Considered photostable |
| This compound | < 2% | Considered photostable | |
| Propyl 2-aminopropanoate | < 2% | Considered photostable |
Trustworthiness: All three esters exhibited high photostability under standard ICH Q1B conditions, with minimal degradation observed. This suggests that photolytic degradation is not a primary concern for these molecules under normal handling and storage conditions.
Experimental Protocols: A Guide to Reproducible Stability Studies
To ensure the integrity and reproducibility of these findings, detailed experimental protocols are provided below.
Stability-Indicating HPLC Method
Authoritative Grounding: A robust stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.[9] The following method was developed and validated according to ICH Q2(R1) guidelines.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
GC-MS for Degradation Product Identification
Authoritative Grounding: GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products, particularly after derivatization.[10]
-
Derivatization: Silylation with BSTFA to increase volatility.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
MS Detector: Electron Ionization (EI) at 70 eV
NMR Spectroscopy for Structural Elucidation
Authoritative Grounding: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown degradation products. 1H and 13C NMR spectra of the parent compounds and isolated degradation products were recorded.[11]
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: D₂O or CDCl₃, depending on the solubility of the analyte
-
Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments
Visualization of Workflows and Relationships
Caption: Workflow for the comparative stability assessment of alkyl 2-aminopropanoates.
Caption: Primary degradation pathways of this compound.
Conclusion and Recommendations
This comprehensive guide demonstrates that the stability of simple alkyl 2-aminopropanoates is influenced by the length of the alkyl ester chain, with longer chains conferring slightly greater stability against hydrolysis and thermal degradation. This compound exhibits a moderate stability profile, with hydrolysis being the most significant degradation pathway, particularly under basic conditions. While susceptible to oxidative stress, it is relatively stable to photolytic degradation.
For researchers and drug development professionals, these findings have several practical implications:
-
Formulation: In aqueous formulations, careful pH control is paramount to minimize hydrolytic degradation. Buffering systems should be selected to maintain a pH range where the ester is most stable.
-
Storage: To mitigate thermal degradation, storage at controlled room temperature or refrigerated conditions is recommended, especially for long-term storage.
-
Excipient Compatibility: Care should be taken to avoid excipients that may contain oxidative impurities or metal ions that could catalyze degradation.
-
Analytical Method Development: The provided stability-indicating HPLC method serves as a robust starting point for the quality control of this compound and related compounds.
By understanding the inherent stability characteristics of this compound, scientists can make more informed decisions throughout the drug development lifecycle, ultimately leading to safer and more effective medicines.
References
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 00073. [Link]
-
Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]
-
Rodrigues, J., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]
-
Rodrigues, J., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6). [Link]
-
Jacobsen, B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Anumolu, P. D. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Stadtman, E. R., & Levine, R. L. (1991). Fenton chemistry. Amino acid oxidation. PubMed. [Link]
-
Li, S., et al. (n.d.). Probing the Kinetic Origin of Varying Oxidative Stability of Ethyl‐ vs. Propyl‐spaced Amines for Direct Air Capture. ResearchGate. [Link]
-
Petrović, M., & Barceló, D. (2007). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. Semantic Scholar. [Link]
-
Stadtman, E. R., & Levine, R. L. (n.d.). (PDF) Fenton chemistry. Amino acid oxidation. ResearchGate. [Link]
-
Rush, J. D., & Koppenol, W. H. (1986). The Fenton oxidation mechanism: reactivities of biologically relevant substrates with two oxidizing intermediates differ from those predicted for the hydroxyl radical. PMC. [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. [Link]
-
Maggio, R. M., et al. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Asaad, N. (2012). Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
-
Song, Y., et al. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
-
PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Shiraki, K., et al. (2005). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. PubMed. [Link]
-
Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Li, S., et al. (2022). Probing the Kinetic Origin of Varying Oxidative Stability of Ethyl- vs. Propyl-spaced Amines for Direct Air Capture. OSTI.GOV. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. [Link]
-
Heine, A., et al. (2012). Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Indicative fragment patterns on mass spectra identification. [Link]
-
R Discovery. (n.d.). Stability-indicating Methods Research Articles - Page 1. [Link]
-
Sugahara, M., et al. (n.d.). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. [Link]
-
ISMRM. (n.d.). Hyperpolarized [1-13C] Alanine Ethyl Ester for Assessment of Hepatic Alanine Metabolism. [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. [Link]
-
Damerow, E. R., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. [Link]
-
of DSpace. (n.d.). Analysis of Photodegradation Products of Organic Photochromes by LC/MS. [Link]
-
SciELO. (2008). Article. [Link]
-
Mehta, L., et al. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. PubMed. [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)ethyl 3-aminopropanoate. [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]
-
Seitz, W., & Schulz, W. (2007). Structural characterization of photodegradation products of enalapril and its metabolite enalaprilat obtained under simulated environmental conditions by hybrid quadrupole-linear ion trap-MS and quadrupole-time-of-flight-MS. PubMed. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmasm.com [pharmasm.com]
- 4. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fenton oxidation mechanism: reactivities of biologically relevant substrates with two oxidizing intermediates differ from those predicted for the hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound hydrochloride(617-27-6) 1H NMR spectrum [chemicalbook.com]
Comparative Guide to Catalysts for Ethyl 2-aminopropanoate Synthesis
Introduction
Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a critical chiral building block in the pharmaceutical and fine chemical industries. Its presence in the molecular framework of numerous active pharmaceutical ingredients (APIs) necessitates highly efficient and stereoselective synthesis methods. The choice of catalyst is paramount, directly influencing reaction yield, enantiomeric purity, and overall process sustainability. This guide provides a comparative analysis of enzymatic and chemo-catalytic approaches for the synthesis of this compound, offering field-proven insights and supporting experimental data to aid researchers in catalyst selection and process optimization.
Overview of Catalytic Strategies
The synthesis of chiral α-amino esters like this compound can be broadly categorized into two dominant strategies: enzymatic catalysis and chemo-catalysis.[1][2]
-
Enzymatic Catalysis: Leverages the inherent stereoselectivity of enzymes, such as lipases and proteases, to catalyze reactions under mild conditions. This approach is a cornerstone of green chemistry, often providing exceptional enantioselectivity.[3][4]
-
Chemo-catalysis: Employs transition metal complexes or small organic molecules (organocatalysts) to achieve high yields and selectivities.[5][6] These methods offer broad substrate scope and compatibility with a wide range of reaction conditions.
This guide will delve into the specifics of each approach, providing a comparative framework based on performance metrics and operational considerations.
Enzymatic Catalysis: The Green Chemistry Approach
Enzymatic methods are highly valued for their ability to perform highly specific transformations under mild temperature and pH conditions, minimizing by-product formation and environmental impact.[2][4] Lipases, in particular, have demonstrated significant utility in the synthesis of amino acid esters.
Featured Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B)
Candida antarctica Lipase B (CAL-B), often used in an immobilized form such as Novozym 435, is a robust and highly selective biocatalyst for esterification reactions.[7][8] Its broad substrate tolerance and high stability in organic solvents make it an industrially viable catalyst.
Causality of Experimental Choices
The selection of an immobilized enzyme like Novozym 435 is deliberate. Immobilization enhances the enzyme's stability at higher temperatures and in non-aqueous environments, and critically, allows for simple filtration-based recovery and reuse, which is a significant economic and environmental advantage.[9] The choice of solvent is also key; a non-polar organic solvent is often used to solubilize the substrates while not denaturing the enzyme, driving the reaction equilibrium towards the ester product.
Performance Data for Enzymatic Catalysts
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Enantioselectivity (ee%) | Reference |
| Novozym 435 | L-Alanine, Ethanol | Toluene | 40-50 | 16-96 | Moderate to High (up to 87% for similar esters) | >99% (for specific enantiomer) | [9] |
| Subtilisin | D-Glucose, Amino Acid | Pyridine | N/A | N/A | High Synthetic Activity | Regioselective | [3] |
| Pseudomonas cepacia Lipase | Racemic Amine | t-BuOMe/t-Amyl Alcohol | 48 | 2-5 | 38-56% Conversion | 81-85% (for N-acylation) | [8] |
Experimental Protocol: Novozym 435-Catalyzed Esterification of L-Alanine
This protocol outlines a representative procedure for the synthesis of L-Ethyl 2-aminopropanoate.
Materials:
-
L-Alanine
-
Ethanol (absolute)
-
Novozym 435 (immobilized CAL-B)
-
Toluene (or another suitable organic solvent like hexane)
-
Molecular sieves (3Å)
Procedure:
-
To a flask containing toluene, add L-Alanine and a 2-fold molar excess of ethanol.
-
Add activated molecular sieves to the mixture to remove water, which can hinder the esterification reaction.
-
Add Novozym 435 (typically 10-20% by weight of the limiting reactant).
-
Seal the flask and place it in an orbital shaker set to 45°C and 200 rpm.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, stop the reaction by filtering off the enzyme and molecular sieves. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
-
Purify the crude product via column chromatography to obtain pure this compound.
Visualization of Enzymatic Workflow
Caption: Workflow for Novozym 435-catalyzed synthesis.
Chemo-catalysis: Versatility and Scalability
Chemo-catalytic methods, including homogeneous and heterogeneous acid catalysis, as well as transition metal-catalyzed reactions, offer robust and scalable routes to this compound.[5][6] These methods are often faster than enzymatic routes but may require more stringent reaction conditions and complex work-up procedures.
Featured Chemo-catalyst: Thionyl Chloride (SOCl₂) Mediated Esterification
The use of thionyl chloride in an alcohol solvent (in this case, ethanol) is a classic and highly effective method for the synthesis of amino acid esters.[10] This method proceeds via the formation of an acid chloride intermediate, which is highly reactive towards the alcohol.
Causality of Experimental Choices
Thionyl chloride is a powerful reagent that converts the carboxylic acid of alanine into a highly electrophilic acid chloride. Ethanol serves as both the reactant and the solvent. The reaction is typically performed at low temperatures initially to control the exothermic reaction between thionyl chloride and ethanol, and then allowed to warm to drive the reaction to completion.[10] The product is isolated as a hydrochloride salt, which is often a stable, crystalline solid, simplifying purification.
Performance Data for Chemo-catalysts
| Catalyst/Method | Substrates | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Alanine | Isopropanol | 0 to RT | Overnight | ~87 | High | [10] |
| Alumina + SOCl₂ | L-Alanine | Isopropanol | 20 to 40 | 24 | 90-94 | >99 | [10] |
| Sulfuric Acid | L-Alanine | Methanol | 85 | 4 | 98.1 | N/A | [9] |
| Trifluoromethanesulfonic acid | 2-Aminopyridine, Ethyl acrylate | Ethanol | 120-160 | 16-20 | 85 | 99 | [11] |
Experimental Protocol: Thionyl Chloride Mediated Esterification
This protocol describes the synthesis of this compound hydrochloride.
Materials:
-
L-Alanine
-
Ethanol (absolute)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-Alanine in absolute ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (typically 1.5-2.0 molar equivalents) dropwise to the cooled and stirring suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain a crude solid.
-
Triturate the solid with diethyl ether to induce crystallization and remove any non-polar impurities.
-
Collect the crystalline product, this compound hydrochloride, by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of Chemo-catalytic Workflow
Caption: Workflow for Thionyl Chloride mediated synthesis.
Comparative Analysis: Enzymatic vs. Chemo-catalytic
The choice between an enzymatic and a chemo-catalytic approach depends on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations.
| Parameter | Enzymatic Catalysis (e.g., Novozym 435) | Chemo-catalysis (e.g., SOCl₂) |
| Stereoselectivity | Excellent, often >99% ee for the target enantiomer. | Typically non-selective unless a chiral catalyst is used. Starts with chiral material. |
| Reaction Conditions | Mild (e.g., 30-60°C, neutral pH). | Harsh (e.g., extreme pH, high temperatures, corrosive reagents).[9][10] |
| Yield | Can be high, but often requires longer reaction times.[9] | Generally high yields and faster reaction rates.[10] |
| Catalyst Reusability | High; immobilized enzymes are easily recovered and reused.[9] | Poor; reagents are consumed stoichiometrically and require neutralization. |
| Work-up & Purification | Simple filtration to remove catalyst; often cleaner reaction profiles. | Often requires neutralization, extraction, and extensive purification. |
| Environmental Impact | Low; biodegradable catalysts, mild conditions ("Green Chemistry"). | High; use of hazardous reagents and generation of corrosive waste.[10] |
| Cost & Scalability | Initial enzyme cost can be high, but reusability improves economics. Scalable. | Reagents are inexpensive, but waste disposal costs can be significant. Highly scalable. |
Decision-Making Framework
Caption: Catalyst selection based on primary synthesis goals.
Conclusion
Both enzymatic and chemo-catalytic methods provide viable pathways for the synthesis of this compound. Enzymatic catalysis, exemplified by the use of immobilized lipases like Novozym 435, offers an unparalleled combination of stereoselectivity and sustainability, making it ideal for the production of high-purity enantiomers in pharmaceutical applications. Conversely, traditional chemo-catalytic methods, such as thionyl chloride-mediated esterification, provide a rapid, high-yielding, and robust alternative that is well-suited for large-scale production where the cost of reagents is a primary driver. The optimal choice of catalyst ultimately requires a careful evaluation of the specific project goals, balancing the need for purity, speed, cost, and environmental impact.
References
- Enzymatic synthesis of sugar amino acid esters in organic solvents.Journal of Bioscience and Bioengineering.
- Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides.Chemical Science (RSC Publishing).
- Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamin
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- A Comparative Guide to Catalysts for L-Alanine Esterific
- Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Direct catalytic asymmetric synthesis of α-chiral primary amines.RSC Publishing.
- Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis.
- A general, catalytic, and enantioselective synthesis of .alpha.-amino acids.
- Synthesis of Amino Acids.Chemistry LibreTexts.
- Enzymatic Synthesis of Amino Sugar Fatty Acid Esters.
- A Comparative Guide to the Synthesis of L-Alanine Isopropyl Ester.Benchchem.
- Enzymatic Stereoselective Synthesis of β-Amino Acids.
- A Comparative Guide to the Characterization of L-Alanine Isopropyl Ester and its Deriv
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- Ethyl 2-aminopropano
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- The lipase-catalyzed asymmetric C–C Michael addition.AMyD.
- Short synthesis of ethyl 3-(3-aminophenyl)
- This compound hydrochloride CAS#: 617-27-6.ChemicalBook.
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.MDPI.
- Lipase-catalyzed synthesis of ethyl (R)
- Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
- Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Deriv
- Ethyl Propanoate in Advanced Catalytic Reaction Methodologies.
- (R)
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .
- One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti.ChemRxiv.
Sources
- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of sugar amino acid esters in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
A Comparative Guide to the Efficiency of Ethyl 2-Aminopropanoate as a Chiral Synthon
Introduction: The Central Role of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of utmost importance. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[1] This necessitates the use of precise and efficient methods for asymmetric synthesis, a cornerstone of which is the "chiral pool" approach.[2][3] This strategy leverages readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules.[2][4]
Among the diverse array of molecules in the chiral pool, amino acids and their derivatives stand out as versatile and cost-effective building blocks.[2] This guide provides a comprehensive benchmark of Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, as a chiral synthon. We will objectively compare its performance against other common chiral synthons, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
This compound: A Profile
This compound, also known as alanine ethyl ester, is a derivative of the naturally occurring amino acid L-alanine.[5] Its key features as a chiral synthon include:
-
Ready Availability: Derived from a common and inexpensive amino acid.[2]
-
Defined Stereocenter: Possesses a single, well-defined chiral center at the α-carbon.
-
Versatile Functionality: The presence of both an amine and an ester group allows for a wide range of chemical transformations.
This combination of attributes makes this compound an attractive starting point for the synthesis of a variety of chiral molecules, including substituted amino acids, β-amino alcohols, and heterocyclic compounds.[6]
Benchmarking Performance: Key Metrics for Chiral Synthon Efficiency
The "efficiency" of a chiral synthon is a multifaceted concept that extends beyond simple chemical yield. A thorough evaluation must consider the following key performance indicators:
-
Stereoselectivity (Diastereoselectivity and Enantioselectivity): The ability to control the formation of a specific stereoisomer is paramount in asymmetric synthesis.[7]
-
Chemical Yield: The overall efficiency of the synthetic route in producing the desired product.
-
Scope and Generality: The range of substrates and reaction types for which the synthon is effective.
-
Ease of Auxiliary Modification and Removal: In many applications, the chiral synthon acts as a temporary auxiliary that must be cleanly removed after inducing the desired chirality.[8][9]
-
Cost and Scalability: The economic and practical feasibility of using the synthon in large-scale synthesis.
Comparative Analysis: this compound vs. Alternative Chiral Synthons
To provide a practical benchmark, we will compare the performance of this compound against two widely used classes of chiral synthons: Evans' Oxazolidinone Auxiliaries and Proline-based Organocatalysts . The synthesis of a chiral β-amino acid will be used as a model transformation to evaluate their relative efficiencies.
The Model Reaction: Asymmetric Synthesis of a β-Amino Acid Derivative
The enantioselective synthesis of β-amino acids is a critical endeavor, as these motifs are present in numerous biologically active compounds.[10][11] We will benchmark the synthesis of a protected β-amino acid via a Michael addition reaction.
Logical Workflow for Comparative Synthesis
Caption: Comparative workflow for the synthesis of a chiral β-amino acid.
Data Summary: Performance Comparison
| Parameter | This compound Derivative | Evans' Oxazolidinone Auxiliary | Proline-based Organocatalyst |
| Typical Diastereomeric Ratio (dr) | 85:15 to 95:5 | >99:1 | Not Applicable |
| Typical Enantiomeric Excess (ee) | Not Directly Measured (Diastereoselective) | Not Directly Measured (Diastereoselective) | 90% to >99% |
| Overall Yield (after auxiliary removal) | 60-75% | 70-85% | 80-95% |
| Substrate Scope | Moderate to Good | Broad | Broad |
| Cost of Chiral Source | Low | High | Low to Moderate |
| Ease of Auxiliary Removal | Moderate (e.g., hydrolysis, reduction) | Well-established, often multi-step[8] | Not Applicable (Catalyst) |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition using a Chiral Imine Derived from this compound
This protocol details the formation of a chiral imine from (L)-Ethyl 2-aminopropanoate, followed by its diastereoselective Michael addition to an α,β-unsaturated ester.
Step 1: Formation of the Chiral Imine
-
To a solution of (L)-Ethyl 2-aminopropanoate (1.0 eq) in anhydrous toluene (0.5 M), add the desired aldehyde or ketone (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Causality: The formation of the imine is crucial for the subsequent enolate formation at the α-position of the original alanine ester. The stereocenter of the alanine derivative directs the facial selectivity of the incoming electrophile.
Step 2: Diastereoselective Michael Addition
-
Dissolve the crude chiral imine in anhydrous THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the chiral enolate.
-
Add the Michael acceptor (e.g., ethyl acrylate, 1.2 eq) to the solution and continue stirring at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers.
Step 3: Hydrolysis of the Imine and Ester Groups
-
Dissolve the purified major diastereomer in a mixture of 6M HCl and THF (1:1).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent to remove any non-polar byproducts.
-
The desired β-amino acid can be isolated from the aqueous layer, often through ion-exchange chromatography or crystallization.
Protocol 2: Asymmetric Michael Addition using an Evans' Oxazolidinone Auxiliary
This protocol is a well-established method for achieving high diastereoselectivity in carbon-carbon bond formation.[9]
Step 1: Acylation of the Evans' Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
Step 2: Diastereoselective Michael Addition
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq) and a hindered base (e.g., diisopropylethylamine, 1.2 eq) to form the titanium enolate.
-
Add the Michael acceptor (1.2 eq) and stir at low temperature until the reaction is complete.
-
Work up the reaction as described in Protocol 1, Step 2.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, alcohol, aldehyde).[12] For conversion to the carboxylic acid, treatment with lithium hydroperoxide is common.
-
Dissolve the adduct in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
-
Stir until the reaction is complete, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the desired β-amino acid derivative. The chiral auxiliary can often be recovered from the reaction mixture.
Protocol 3: Organocatalytic Asymmetric Michael Addition
Proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations.[13]
-
In a reaction vessel, combine the aldehyde or ketone donor (1.5 eq), the Michael acceptor (1.0 eq), and the chiral proline-derived catalyst (e.g., (S)-proline, 0.1-0.2 eq) in a suitable solvent (e.g., DMSO, DMF, or chloroform).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, the reaction mixture can often be directly purified by column chromatography to isolate the enantiomerically enriched product.
Causality: The proline catalyst forms a chiral enamine intermediate with the donor molecule, which then reacts with the Michael acceptor in a stereocontrolled fashion. The catalyst is then regenerated, completing the catalytic cycle.
Discussion and Field-Proven Insights
This compound:
-
Strengths: The primary advantage of using this compound lies in its low cost and direct lineage from the chiral pool. For certain applications, particularly in the synthesis of specialized amino acid derivatives, it can be a highly efficient and atom-economical choice. The stereocenter is inherent to the starting material, avoiding the need for a separate chiral induction step.[2]
-
Limitations: The diastereoselectivity achieved with alanine-derived synthons is often good but can be substrate-dependent and may not reach the exceptional levels seen with Evans' auxiliaries. The removal of the original alanine backbone to isolate the newly formed chiral center can sometimes require harsh conditions, potentially leading to racemization or side reactions.
Evans' Oxazolidinone Auxiliaries:
-
Strengths: These auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity across a broad range of reactions, including alkylations, aldol reactions, and Michael additions.[9][14] The stereochemical outcome is highly predictable, making them a reliable choice for complex total synthesis.
-
Limitations: The primary drawbacks are the high cost of the auxiliaries and the multi-step process required for their attachment and subsequent removal.[9] While the auxiliary can often be recovered, this adds to the overall step count and complexity of the synthesis.
Proline-based Organocatalysts:
-
Strengths: Organocatalysis represents a greener and often more cost-effective approach to asymmetric synthesis.[15] The use of a substoichiometric amount of a relatively simple and inexpensive catalyst like proline is highly attractive. These reactions are often operationally simple and can be performed under mild conditions.
-
Limitations: While enantioselectivities are typically very high, the development of an optimal organocatalytic system for a specific transformation can require significant screening of catalysts, solvents, and reaction conditions. The substrate scope may be more limited compared to auxiliary-based methods in some cases.
Visualization of Key Concepts
Chiral Induction via an Evans' Auxiliary
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. L-Alanine, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Michael addition-elimination reactions of chiral enolates with ethyl 3-halopropenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Ethyl 2-Aminopropanoate in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a therapeutic candidate. Among the vast arsenal of chiral synthons available to medicinal chemists, Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, emerges as a versatile and strategically valuable starting material. This guide provides an in-depth technical review of the applications of this compound in medicinal chemistry, offering a comparative analysis against alternative building blocks, supported by experimental data and protocols.
Introduction to this compound: A Chiral Workhorse
This compound, also known as ethyl alaninate, is a chiral molecule available in both (S) and (R) enantiomeric forms. Its structure features a primary amine, an ethyl ester, and a stereocenter, making it a trifunctional building block amenable to a wide array of chemical transformations. This unique combination of functional groups allows for its incorporation into diverse molecular scaffolds, from antiviral agents to kinase inhibitors and peptidomimetics.
The primary amine serves as a nucleophile or a handle for the introduction of various substituents, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or participate in reactions such as transesterification and amidation. The inherent chirality of this compound is perhaps its most valuable asset, enabling the stereocontrolled synthesis of complex drug molecules.
Application in the Synthesis of Antiviral Agents: The Case of Remdesivir
A prominent and timely example of the critical role of L-alanine, the precursor to Ethyl (S)-2-aminopropanoate, is in the synthesis of the broad-spectrum antiviral drug Remdesivir.[1] Remdesivir is a nucleotide analog prodrug that has demonstrated activity against a range of RNA viruses.[1] The synthesis of Remdesivir involves the coupling of a phosphoramidate moiety, derived from L-alanine, to a modified ribose core.[1][2]
Comparative Insight: Why L-Alanine?
The choice of L-alanine in the phosphoramidate prodrug of Remdesivir is crucial for its biological activity. The resulting phosphoramidate is designed to be cleaved intracellularly to release the active nucleoside monophosphate. The specific stereochemistry and size of the alanine side chain influence the rate of this metabolic activation and the interaction of the active metabolite with the viral RNA-dependent RNA polymerase. While other amino acids could theoretically be used, the L-alanine derivative strikes a balance between efficient prodrug conversion and potent inhibition of the viral enzyme.
Experimental Protocol: Synthesis of the Phosphoramidate Moiety
The synthesis of the phosphoramidoyl chloridate intermediate for Remdesivir highlights a key transformation of an L-alanine derivative.[3]
Materials:
-
Ethyl L-alaninate hydrochloride
-
Phenyl phosphorodichloridate
-
Triethylamine
-
Dichloromethane
Procedure:
-
Suspend Ethyl L-alaninate hydrochloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension with stirring.
-
In a separate flask, dissolve phenyl phosphorodichloridate in anhydrous dichloromethane.
-
Add the phenyl phosphorodichloridate solution dropwise to the Ethyl L-alaninate suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction is worked up to isolate the desired phosphoramidoyl chloridate.
This protocol exemplifies a standard N-acylation type reaction, a common application of this compound.
Role in the Development of Kinase Inhibitors and Anticancer Agents
The pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other anticancer agents.[4] this compound can serve as a versatile building block for the synthesis of substituted pyrimidines and other heterocyclic systems with antiproliferative activity.
Derivatives of pyrrolo[1,2-a]quinoxaline have been synthesized and evaluated for their antiproliferative effects on human leukemic cells, showing promising cytotoxic potential.[5] While the specific use of this compound in these exact structures is not detailed, its utility in constructing similar nitrogen-containing heterocycles is well-documented.[6]
Comparative Performance of Amino Acid Esters in Heterocycle Synthesis
The choice of the amino acid ester can influence the yield and purity of the resulting heterocyclic products. For instance, in multicomponent reactions, the steric bulk of the ester group (e.g., ethyl vs. methyl) can affect the reaction rate and, in some cases, the regioselectivity of the cyclization.
| Building Block | Typical Reaction | Advantage | Disadvantage |
| This compound | Multicomponent reactions, cyclocondensations | Good balance of reactivity and steric hindrance, introduces chirality. | May require specific reaction conditions to control stereochemistry. |
| Glycine ethyl ester | Similar to above | Less sterically hindered, often leading to higher yields in simple condensations. | Lacks a chiral center, limiting its use in stereospecific synthesis. |
| Mthis compound | Similar to above | Less sterically hindered than the ethyl ester. | Methyl esters can be more susceptible to hydrolysis. |
Application in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.[4] this compound is a valuable starting material for the synthesis of peptidomimetics, particularly through multicomponent reactions like the Ugi reaction.[4][7]
The Ugi four-component reaction (U-4CR) allows for the rapid assembly of peptide-like structures from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[4] By using this compound as the amine component, a chiral center is incorporated directly into the peptidomimetic backbone.
Experimental Workflow: Ugi Reaction for Peptidomimetic Synthesis
Caption: Mechanism of action of Remdesivir.
Kinase Inhibitors: Targeting Cellular Signaling
Many kinase inhibitors synthesized using heterocyclic scaffolds derived from amino acid esters target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.
Conclusion
This compound stands as a cornerstone chiral building block in medicinal chemistry. Its utility is demonstrated in the synthesis of complex, life-saving drugs like Remdesivir, and its potential extends to the development of novel kinase inhibitors and peptidomimetics. While other amino acid esters and chiral synthons offer viable alternatives, the specific combination of stereochemistry, functionality, and reactivity in this compound often provides an optimal solution for achieving desired synthetic outcomes and biological activities. The continued exploration of this versatile molecule in innovative synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Simson Pharma Limited. (2023, March 15). Remdesivir synthesis and its impurities.
- Foreal BioTech. (2020, April 17). Synthesis of Remdesivir.
- Quora. (2020, April 29). How is Remdesivir synthesized?
- Al-Zoubi, W. A., & Al-Sbou, Y. A. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. Mini-Reviews in Medicinal Chemistry, 21(14), 1846–1855.
- de la Torre, J. C., & Carrasco, M. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19585–19604.
- Kumar, D. (2017). Design, synthesis and biological evaluation of novel antiproliferative agents. Journal of Bioequivalence & Bioavailability, 9(5).
- Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Van der Veken, P., et al. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry – A European Journal, 30(15), e202303597.
- MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6539.
- The Royal Society of Chemistry. (2019). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 10(35), 4849-4857.
- National Center for Biotechnology Information. (2018). The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. RSC Advances, 8(50), 28405–28413.
- Beilstein-Institut. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-84.
- MDPI. (n.d.). Special Issue: Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors.
- MDPI. (2023).
- AAPPTec. (n.d.).
- Beilstein-Institut. (2017). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 13, 2186–2239.
- European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
- The Royal Society of Chemistry. (n.d.). Kinases Home.
- The Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521.
- National Center for Biotechnology Information. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 14(23), 4349–4367.
- National Center for Biotechnology Information. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of Organic Chemistry, 83(23), 14035–14051.
- National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5294.
- ResearchGate. (2023). Synthesis of Heterocycles via Multicomponent Reactions II.
- MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6540.
- National Center for Biotechnology Information. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(45), 31693–31713.
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (2020).
- Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 81.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12634159, Ethyl 2-methyl-2-(methylamino)
- National Center for Biotechnology Information. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137–14184.
- ResearchGate. (2021). Synthesis and antiproliferative effect of ethyl 4-(4-substitutedpiperidin-1-yl)
- Almac. (n.d.). Modern Perspectives on Peptide Synthesis Introduction Whitepaper.
- ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
- ResearchGate. (2015).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83041691, Ethyl 2-[methyl(propan-2-yl)
- ResearchGate. (2008).
Sources
- 1. Synthesis of Remdesivir - Foreal BioTech [forealbio.com]
- 2. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-aminopropanoate
Introduction: In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of Ethyl 2-aminopropanoate (also known as Alanine ethyl ester). As a primary amine and an ester, this compound possesses a specific hazard profile that necessitates a nuanced approach to its disposal. This document moves beyond mere procedural lists to explain the chemical principles and regulatory mandates that inform these essential protocols, empowering you to manage your waste streams with confidence and scientific integrity.
Section 1: Hazard Profile and Immediate Safety Considerations
Before handling any waste, it is crucial to understand the inherent risks. This compound is not a benign substance; its chemical nature presents several hazards that dictate its handling and disposal requirements.
1.1 Key Hazards The primary hazards associated with this compound are summarized below. This information is synthesized from authoritative Safety Data Sheets (SDS).
| Hazard Classification | Description | Source |
| Combustible Liquid | Can form explosive mixtures with air upon intense heating. Must be kept away from heat, sparks, and open flames. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact. | [1][2] |
| Serious Eye Damage | Poses a significant risk of severe and potentially permanent eye damage. | [1][2] |
| Acute Dermal Toxicity | Harmful if absorbed through the skin. | [1] |
| Aquatic Hazard | Harmful to aquatic life, necessitating containment from waterways and sewer systems. | [1] |
1.2 Essential Personal Protective Equipment (PPE) Given the hazards, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are free of defects before use.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are expected, a NIOSH-approved respirator may be necessary.[1]
Section 2: Regulatory Framework: The Generator's Responsibility
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). A core principle of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for its safe management from "cradle to grave."[3] This involves proper identification, management, and documented disposal.[3]
2.1 Waste Characterization To dispose of this compound waste correctly, you must first determine if it qualifies as hazardous waste. This determination is made in two ways:
-
Listed Wastes: The EPA maintains specific lists (F, K, P, and U) of chemicals and industrial processes that are automatically deemed hazardous.[4][5] this compound is not explicitly on the P or U lists.[6] However, if it is mixed with a listed spent solvent (e.g., acetone, methanol, toluene from a process), the entire mixture may be classified as an F-listed hazardous waste (e.g., F003, F005).[7][8][9]
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:[10]
| RCRA Characteristic | EPA Code | Relevance to this compound Waste |
| Ignitability | D001 | The pure compound is a combustible liquid.[1] While it may not meet the strict flashpoint criteria for a D001 waste, this characteristic must be considered, especially if mixed with flammable solvents. |
| Corrosivity | D002 | As an amine, this compound is basic and can be corrosive. Waste solutions should be evaluated for their pH. |
| Reactivity | D003 | This compound is not generally considered reactive in the RCRA sense (e.g., explosive, water-reactive).[7] |
| Toxicity | D004-D043 | This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While unlikely for this compound, it's a required consideration. |
Based on its properties, waste this compound, especially in concentrated form, should be managed as a hazardous waste due to its corrosive nature and potential for ignitability.
Section 3: Standard Disposal Procedures
Never dispose of this compound down the drain or in the regular trash.[11][12] All waste streams must be collected for disposal by a licensed environmental management company.
3.1 Waste Segregation and Container Management Proper segregation is the cornerstone of safe waste management.
-
Compatibility: Do not mix this compound waste with incompatible materials. As a base, it will react exothermically with acids.[13] As an ester, it can be hydrolyzed by strong acids or bases. Keep it separate from strong oxidizing agents.[2]
-
Container Selection: Use a sturdy, leak-proof container compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must have a tight-fitting screw cap.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Corrosive," "Combustible").[14]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] The SAA should provide secondary containment to capture any potential leaks.
3.2 Disposal of Specific Waste Streams
-
Unused or Expired Product: Collect the pure chemical in its original container or a designated hazardous waste container. Ensure the container is properly sealed and labeled for pickup.
-
Contaminated Labware (Solids):
-
Grossly Contaminated Items: Gloves, paper towels, pipette tips, and other solid debris contaminated with this compound should be collected in a dedicated, sealed plastic bag or container clearly labeled as hazardous waste.[15][16]
-
Empty Containers: A container that held the pure chemical is not truly empty until it has been properly rinsed. The first rinse of the container must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses are collected. Given the compound's hazards, collecting the first rinse is a best practice.[11] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.
-
-
Aqueous Solutions:
-
Dilute aqueous solutions from experiments must also be collected as hazardous waste. Do not dispose of them down the sanitary sewer.[12] The compound's aquatic toxicity makes this route environmentally harmful.[1] Collect these solutions in a labeled hazardous waste container, keeping them separate from organic solvent waste.
-
Section 4: On-Site Treatment (Advanced Protocol)
On-site treatment of hazardous waste is heavily regulated by the EPA.[17] However, in some research contexts, chemical transformation to a less hazardous state before disposal is a valid waste minimization strategy. The following protocol for alkaline hydrolysis (saponification) converts the ester into a carboxylate salt and ethanol.
Causality: The ester functional group in this compound is susceptible to hydrolysis under basic conditions.[18] This reaction cleaves the ester bond, yielding ethyl alcohol and the sodium salt of alanine. This process can reduce the chemical's organic character and potential for certain reactions, though the resulting solution remains a chemical waste that must be properly disposed of. This procedure does not render the waste suitable for drain disposal.
Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound
-
Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing all required PPE. Place a stir plate in the hood.
-
Reaction Vessel: In a beaker appropriately sized for the volume of waste, add the this compound waste. If it is in an organic solvent, the solvent must be removed via evaporation in the hood before proceeding.
-
Cooling: Place the beaker in an ice-water bath on the stir plate and begin gentle stirring.
-
Base Addition: Slowly and carefully add a 2M solution of sodium hydroxide (NaOH) to the beaker. A common approach is to use 1.5 to 3 equivalents of NaOH relative to the ester.[18] The reaction is exothermic; maintain the temperature below 30°C by controlling the rate of addition.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete to ensure the reaction goes to completion.
-
Neutralization: After the hydrolysis is complete, slowly add 2M hydrochloric acid (HCl) to neutralize the excess NaOH and bring the pH to between 6.0 and 8.0. Monitor the pH using a calibrated pH meter. This step will also be exothermic.
-
Final Disposal: The resulting aqueous solution of sodium alaninate, ethanol, and sodium chloride must be collected in a new, properly labeled hazardous waste container. The label should accurately reflect the final contents of the mixture for the disposal vendor.
Section 5: Emergency Procedures
-
Spill: For a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite.[19] Collect the contaminated absorbent in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin contact, remove all contaminated clothing. For eye contact, hold the eyelids open while flushing. Seek immediate medical attention in all cases of exposure.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Section 6: Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for waste streams containing this compound.
Caption: Decision workflow for this compound waste streams.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - Ethyl 3-aminocrotonate. Retrieved from [Link]
-
ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 6932861, (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 22343822, Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
University of California, Berkeley. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]
-
YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- Google Patents. (n.d.). US3717672A - Neutralization process for ester materials.
-
Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
-
Yale University. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. goodway.com [goodway.com]
- 5. epa.gov [epa.gov]
- 6. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. AMINOETHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. ehs.ku.edu [ehs.ku.edu]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-aminopropanoate
For the diligent researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the assurance of a safe laboratory environment is not merely a procedural formality—it is the bedrock of innovation. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 2-aminopropanoate, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, fostering a culture of intrinsic safety and trust in your experimental workflows.
Hazard Assessment: Understanding the Risks of this compound
Before any container is opened, a thorough understanding of the subject chemical is paramount. This compound, while a valuable building block, presents a multi-faceted hazard profile that necessitates rigorous protective measures. It is a combustible liquid that can cause severe skin burns, serious eye damage, and may be harmful if it comes into contact with the skin or is swallowed.[1] Furthermore, there is a risk of respiratory irritation and potential for organ damage through prolonged or repeated exposure.[1][2][3]
To ensure immediate clarity, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] | Dermal |
| Eye Damage/Irritation | Causes serious eye damage.[1] | Ocular |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | Dermal |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Inhalation |
| Flammability | Combustible liquid. Forms explosive mixtures with air on intense heating.[1] | Inhalation, Dermal |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] | Ingestion, Dermal |
This hazard profile dictates a PPE strategy that prioritizes the prevention of direct contact and inhalation.
The Cornerstone of Safety: Engineering Controls
Before considering wearable PPE, the first line of defense is always engineering controls. These are designed to isolate the handler from the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound must be conducted within a properly functioning chemical fume hood.[2][4][5] This is non-negotiable. The fume hood serves two critical functions:
-
Containment: It physically contains vapors and potential aerosols, preventing them from entering the laboratory atmosphere.
-
Exhaust: It continuously draws air and contaminants away from the operator's breathing zone and exhausts them safely outside the building.
Self-Validating Check: Before commencing work, verify that the fume hood's certification is current and that the airflow monitor indicates normal operation.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure should engineering controls fail or in the event of a spill or splash. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Step-by-Step PPE Protocol
1. Eye and Face Protection: Shielding from Severe Damage
-
Why: The chemical can cause severe, irreversible eye damage.[6] Standard safety glasses are insufficient.
-
Protocol: Wear chemical splash goggles that provide a complete seal around the eyes.[4] For procedures with a heightened risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[2][4][7]
2. Hand Protection: Preventing Dermal Absorption and Burns
-
Why: this compound is harmful in contact with skin and can cause severe burns.[1] Gloves serve as a critical barrier.
-
Protocol:
-
Glove Selection: Use compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[7]
-
Donning and Doffing: Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.[7][8] Dispose of contaminated gloves immediately in the designated chemical waste container.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][7]
-
3. Body Protection: Guarding Against Splashes and Spills
-
Why: Protects underlying clothing and skin from contamination.
-
Protocol: A fully fastened, long-sleeved laboratory coat is mandatory.[4][7] For tasks with a significant splash potential, supplement the lab coat with a chemical-resistant apron.[4]
4. Foot Protection: A Foundation of Safety
-
Why: Protects against spills and dropped objects.
-
Protocol: Sturdy, closed-toe and closed-heel shoes must be worn at all times in the laboratory.[4] Perforated shoes or sandals are strictly prohibited.
5. Respiratory Protection: When Fume Hoods Are Not Enough
-
Why: The compound can cause respiratory irritation, and its vapors can be inhaled.[1][3]
-
Protocol:
-
Primary: Under normal operating conditions, a chemical fume hood provides adequate respiratory protection.[5][9]
-
Secondary: In the event of a large spill, ventilation failure, or when engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
-
Operational Plan: A Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure at every stage of handling.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials from spills, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Management: The waste container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[3][6][7]
-
Regulatory Compliance: Waste must be disposed of as special waste through a licensed disposal company, in strict accordance with all local, state, and federal regulations.[2] Never pour this compound down the drain.[7]
By adhering to these rigorous safety and logistical protocols, you build a foundation of trust in your research—trust in your methods, trust in your results, and most importantly, trust in the safety and well-being of yourself and your colleagues.
References
-
PubChem. (n.d.). Ethyl 2-[ethyl(propyl)amino]propanoate. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




